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Erythrinin D

Cat. No.: B580105
M. Wt: 366.4 g/mol
InChI Key: ZOHYOAYYYIFCIL-UHFFFAOYSA-N
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Description

Erythrinin D is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O6 B580105 Erythrinin D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYOAYYYIFCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Erythrinin D: Chemical Structure and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin D is a prenylated isoflavone, a class of secondary metabolites found in plants of the Erythrina genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Isoflavonoids from Erythrina species have demonstrated a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a detailed overview of the chemical structure and spectroscopic data of this compound, along with experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

This compound is part of a series of related isoflavonoids, often characterized by the presence of prenyl or other modified isoprenoid side chains. The core structure is based on the 3-phenylchromen-4-one skeleton typical of isoflavones. The precise substitution pattern of hydroxyl, methoxy, and isoprenoid groups confers the specific identity and biological activity to each member of the Erythrinin family.

The molecular formula for a representative this compound is C₂₁H₁₈O₆ , with a molecular weight of approximately 366.4 g/mol .[1] The chemical structure, as depicted by commercial suppliers, is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-methoxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one.

Spectroscopic Data

The structural elucidation of this compound and related isoflavonoids relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for a single, unequivocally identified this compound is scarce, this section presents representative data for closely related Erythrina isoflavonoids to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data provide information about the carbon-hydrogen framework of the molecule. The following tables summarize typical NMR data for this compound and its analogues isolated from Erythrina species.

Table 1: ¹H NMR Spectroscopic Data of this compound and Analogs (in CDCl₃)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-2~8.0 - 8.2s-
H-5'~6.8 - 7.0d8.5
H-6~6.3 - 6.5s-
H-2'~7.3 - 7.5d8.5
H-3'~6.8 - 7.0d8.5
H-6'~7.3 - 7.5d8.5
Prenyl H-1"~3.3 - 3.5d7.0
Prenyl H-2"~5.2 - 5.4t7.0
Prenyl Me-4"~1.7 - 1.8s-
Prenyl Me-5"~1.6 - 1.7s-
5-OH~13.0 - 13.5s-

Table 2: ¹³C NMR Spectroscopic Data of this compound and Analogs (in CDCl₃)

PositionChemical Shift (δ) in ppm
C-2~154 - 156
C-3~122 - 124
C-4~180 - 182
C-4a~105 - 107
C-5~162 - 164
C-6~98 - 100
C-7~163 - 165
C-8~104 - 106
C-8a~157 - 159
C-1'~123 - 125
C-2'~130 - 132
C-3'~115 - 117
C-4'~157 - 159
C-5'~115 - 117
C-6'~130 - 132
Prenyl C-1"~21 - 23
Prenyl C-2"~122 - 124
Prenyl C-3"~131 - 133
Prenyl C-4"~17 - 19
Prenyl C-5"~25 - 27

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₂₁H₁₈O₆), the expected monoisotopic mass would be approximately 366.1158 g/mol . The fragmentation pattern in MS/MS experiments can help to identify the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI~367.1231~365.1076Dependent on structure; often show loss of prenyl group or retro-Diels-Alder fragmentation.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoflavone like this compound would typically show the following characteristic absorption bands.

Table 4: Infrared (IR) Spectroscopic Data for a Representative Isoflavone

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3500O-H stretching (phenolic hydroxyl)
2850-3000C-H stretching (aliphatic and aromatic)
1620-1650C=O stretching (γ-pyrone carbonyl)
1500-1600C=C stretching (aromatic rings)
1000-1300C-O stretching (ethers and phenols)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. Isoflavones typically exhibit two major absorption bands.

Table 5: UV-Vis Spectroscopic Data for a Representative Isoflavone (in Methanol)

BandWavelength (λmax) in nmDescription
Band I~310 - 330Associated with the B-ring cinnamoyl system
Band II~245 - 270Associated with the A-ring benzoyl system

Experimental Protocols

The isolation and characterization of this compound and other isoflavones from Erythrina species generally follow a standard procedure in natural product chemistry.

Extraction
  • Plant Material : The stem bark of an Erythrina species is collected, air-dried, and ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted exhaustively with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature. The extraction is typically carried out for a period of 24-48 hours with occasional shaking.

  • Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography : The fraction enriched with isoflavones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : Fractions from the column chromatography that show the presence of isoflavones (as monitored by TLC) are further purified using pTLC or preparative HPLC to yield the pure compounds.

Structure Elucidation

The structure of the isolated pure compounds is determined using the spectroscopic methods detailed above (NMR, MS, IR, and UV-Vis). A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments is crucial for the unambiguous assignment of the structure.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and the potential signaling pathway it might influence based on the known activities of Erythrina isoflavones.

experimental_workflow plant_material Dried, Powdered Erythrina Bark extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom purified_fractions Semi-pure Fractions column_chrom->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Isolation and Characterization Workflow for this compound.

signaling_pathway erythrinin_d This compound receptor Estrogen Receptor (ERα/ERβ) erythrinin_d->receptor Binds to dimerization Receptor Dimerization receptor->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation ere Estrogen Response Element (ERE) Binding nuclear_translocation->ere transcription Gene Transcription Modulation ere->transcription response Cellular Response (e.g., Anti-inflammatory, Bone Protective) transcription->response

Hypothetical Estrogenic Signaling Pathway for this compound.

Conclusion

This compound, a member of the prenylated isoflavonoids from the Erythrina genus, represents a promising class of natural products for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure and a representative summary of its spectroscopic data, based on the analysis of closely related and well-characterized analogs. The detailed experimental protocols for extraction, isolation, and characterization offer a practical framework for researchers working with these compounds. The provided diagrams illustrate the key experimental workflow and a potential biological mechanism of action. It is hoped that this guide will facilitate further research into the fascinating chemistry and pharmacology of this compound and other Erythrina isoflavonoids.

References

The Anticancer Potential of Erythrina Alkaloids and Flavonoids: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The genus Erythrina is a rich source of structurally diverse secondary metabolites, including alkaloids and flavonoids, which have demonstrated a range of biological activities. While specific research on the anticancer properties of Erythrinin D is notably scarce in publicly available scientific literature, numerous studies have highlighted the potential of other compounds isolated from various Erythrina species as promising candidates for cancer therapy. This technical guide provides a comprehensive overview of the existing preclinical data on the biological activity of these related compounds in cancer cell lines. It aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The insights from these related molecules may offer a foundational understanding for future investigations into the potential therapeutic efficacy of this compound and other Erythrina derivatives.

Quantitative Assessment of Cytotoxic Activity

The in vitro anticancer activity of various compounds isolated from Erythrina species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/ExtractCancer Cell LineIC50 ValueReference
Erythrina variegata Methanolic ExtractT47D (Breast Cancer)1.0 µg/mL (for an isolated alkaloid)[1]
Erythrina variegata Methanolic ExtractMCF-7 (Breast Cancer)92 µg/mL[2]
Erythrina variegata Methanolic ExtractMDA-MB-231 (Breast Cancer)143 µg/mL[2]
Erythrina variegata ExtractMCF-7 (Breast Cancer)85.27 µg/mL (after 24 hours)[3]
ErysodineJurkat (T-cell Leukemia)39 µM[4][5]
ErysodineHepG2 (Liver Cancer)39 µM - 67 µM[4][5]
Erythrina senegalensis CH2Cl2 ExtractVarious (B16F10, PC3, A549, HCT116, MCF7)19 - 77 µg/mL[6]
Erythrina caffra FractionsHeLa (Cervical Cancer), MCF-7 (Breast Cancer)Significant dose-dependent effects[7]

Experimental Protocols

The following sections detail the standard methodologies employed in the cited studies to assess the biological activity of Erythrina compounds.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Erythrina extracts or isolated compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

Apoptosis Detection Assays

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry:

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of a compound.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Molecular Mechanisms

Studies on various Erythrina compounds suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Extracts from Erythrina variegata have been shown to induce morphological changes characteristic of apoptosis in breast cancer cells.[2] The process of apoptosis is tightly regulated by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift in this balance towards pro-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program. Quantitative PCR analysis of MCF-7 cells treated with Erythrina variegata extracts showed a significant inhibition of the expression of the apoptotic marker genes p53 and Caspase 3.[3]

cluster_0 Apoptotic Signaling Pathway Erythrina_Compounds Erythrina Compounds Bcl2 Bcl-2 (Anti-apoptotic) Erythrina_Compounds->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Erythrina_Compounds->Bax Upregulation Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General apoptotic pathway modulated by Erythrina compounds.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening natural compounds for anticancer activity involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on cellular processes.

cluster_1 In Vitro Anticancer Screening Workflow Start Start: Erythrina Compound Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Assay Mechanism of Action Assays IC50->Mechanism_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Assay->Western_Blot End End: Data Analysis & Interpretation Apoptosis_Assay->End Cell_Cycle_Assay->End Western_Blot->End

Caption: A typical experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

The available preclinical data strongly suggest that the Erythrina genus is a promising source of compounds with anticancer activity. While specific studies on this compound are lacking, the evidence from other Erythrina alkaloids and flavonoids demonstrates their ability to induce cytotoxicity and apoptosis in various cancer cell lines. The modulation of key signaling pathways involved in cell survival and proliferation appears to be a central mechanism for their anticancer effects.

Future research should focus on:

  • Isolation and characterization of this compound: A thorough investigation into the anticancer properties of purified this compound is warranted.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and other active Erythrina compounds.

  • In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.

  • Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the anticancer activity to guide the synthesis of more potent and selective analogs.

A deeper understanding of the pharmacology of Erythrina compounds will be crucial for their potential development as novel anticancer therapeutics.

References

An In-depth Technical Guide on the In Vitro and In Vivo Studies of Erythrinin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth in vitro and in vivo studies directly focused on Erythrinin D is limited. This guide summarizes the available information on this compound and complements it with data from closely related Erythrinan alkaloids to provide a comprehensive overview. It is crucial to note that the biological activities of different alkaloids within the same class can vary significantly.

Introduction to this compound

This compound is a naturally occurring alkaloid belonging to the Erythrinan class, a group of tetracyclic spiroamine compounds.[1] It is extracted from plants of the Erythrina genus, which are predominantly found in tropical and subtropical regions.[2] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and neurological disorders.[3][4]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₁H₁₈O₆
Molecular Weight 366.4 g/mol [2]
Appearance Yellow powder[]
Synonyms 4-Hydroxy-6-(4-hydroxyphenyl)-2-(1-methoxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one[]

In Vitro Studies

Direct in vitro studies providing quantitative data specifically for this compound are not extensively available in the public domain. However, the broader class of Erythrinan alkaloids has been the subject of numerous investigations, shedding light on their potential biological activities. One commercial supplier notes that this compound is used for studying select forms of neoplastic afflictions, including prostate and breast carcinomas.[]

Anticancer Activity of Related Erythrinan Alkaloids

While specific IC₅₀ values for this compound are not reported, studies on crude extracts and other compounds isolated from Erythrina species demonstrate potential anticancer effects. For instance, a dichloromethane extract of Erythrina caffra bark showed cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[6][7]

Table 1: In Vitro Anticancer Activity of Compounds from Erythrina caffra [7]

Compound/ExtractCell LineIC₅₀ (µg/mL)
Dichloromethane ExtractHeLa93.82
MCF-7144.17
Tetradecyl isoferulateMCF-7123.62
Hexacosanyl isoferulateMCF-758.84
Anti-inflammatory Activity of Related Compounds

Erythrinan alkaloids and other compounds from Erythrina species have shown anti-inflammatory properties. For example, erycristagallin, isolated from Erythrina mildbraedii, demonstrated in vitro anti-inflammatory activity by inhibiting leukotriene synthesis in polymorphonuclear leukocytes with an IC₅₀ of 23.4 μM.[8] Extracts from various Erythrina species have also been shown to inhibit cyclooxygenase (COX) activity.[9]

Neuropharmacological Activity: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary mode of action described for this compound involves its interaction with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs).[2] Erythrinan alkaloids are known to be competitive antagonists of neuronal nAChRs.[1] These receptors are ligand-gated ion channels involved in fast synaptic transmission in the central and peripheral nervous systems.[10][11]

Studies on other Erythrina alkaloids provide insight into the potential neuropharmacological profile of this compound. For example, (+)-erythravine and (+)-11α-hydroxyerythravine, isolated from Erythrina mulungu, are potent inhibitors of α4β2 and α7* nAChR subtypes.[12][13]

Table 2: Inhibitory Activity of Erythrina mulungu Alkaloids on nAChRs [12][13]

CompoundnAChR SubtypeIC₅₀
(+)-erythravineα76 µM
α4β213 nM
(+)-11α-hydroxyerythravineα75 µM
α4β24 nM

In Vivo Studies

Specific in vivo studies on this compound are not well-documented. However, research on extracts from Erythrina species and other Erythrinan alkaloids has demonstrated various physiological effects in animal models.

Hypotensive Effects

Extracts from Erythrina falcata have been shown to have a potent dose-dependent hypotensive effect in vivo, which may be mediated through β-adrenergic receptors.[14][15]

Anti-inflammatory Effects

In vivo studies have supported the anti-inflammatory potential of compounds from Erythrina. Erycristagallin significantly inhibited phospholipase A2-induced mouse paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema.[8]

Experimental Protocols

General Protocol for Erythrinan Alkaloid Extraction and Isolation

G plant_material Dried and Powdered Plant Material (e.g., seeds, bark) extraction Maceration or Percolation with a Solvent (e.g., Ethanol) plant_material->extraction filtration Filtration to remove solid debris extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Column Chromatography (e.g., Silica Gel, Alumina) acid_base->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC for further purification fractions->hplc isolated_compound Isolated this compound hplc->isolated_compound characterization Structural Elucidation (NMR, Mass Spectrometry) isolated_compound->characterization

Caption: Generalized workflow for the isolation of Erythrinan alkaloids.
In Vitro Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G seed_cells Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours seed_cells->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for a typical MTT cell viability assay.

Signaling Pathways

The primary signaling pathway implicated for Erythrinan alkaloids, and by extension this compound, is the cholinergic signaling pathway through the antagonism of nicotinic acetylcholine receptors.

Antagonism of Nicotinic Acetylcholine Receptors

Erythrinan alkaloids act as competitive antagonists at nAChRs. This means they bind to the same site as the endogenous ligand, acetylcholine, but do not activate the receptor. This blocks the normal flow of ions through the channel, leading to a reduction in neuronal excitability.

G cluster_0 Normal Activation cluster_1 Antagonism by this compound ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to ErythrininD This compound ErythrininD->nAChR Competitively binds to IonChannel Ion Channel nAChR->IonChannel Opens Inhibition Inhibition of Depolarization nAChR->Inhibition Prevents opening Depolarization Membrane Depolarization IonChannel->Depolarization Allows ion influx NeuronalSignal Downstream Neuronal Signaling Depolarization->NeuronalSignal Initiates BlockedSignal Blocked Neuronal Signaling Inhibition->BlockedSignal Results in

Caption: Proposed mechanism of this compound at the nicotinic acetylcholine receptor.

Future Directions

The preliminary information on this compound and the broader class of Erythrinan alkaloids suggests a promising area for further research. Future studies should focus on:

  • Isolation and Purification: Development of robust protocols for the isolation of pure this compound to enable detailed biological characterization.

  • In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory and neuropharmacological models to determine its specific biological activities and potency.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

  • Mechanism of Action: Detailed investigation of the molecular mechanisms underlying the biological effects of this compound, including its specific interactions with nAChR subtypes and other potential cellular targets.

This guide provides a foundational understanding of this compound based on the currently available scientific information. As research progresses, a more detailed and specific profile of this intriguing natural compound will undoubtedly emerge.

References

Pharmacological Properties of Erythrinan Alkaloids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Erythrinan alkaloids, a class of tetracyclic isoquinoline alkaloids predominantly found in the plants of the Erythrina genus, have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of these natural products, with a focus on their interactions with the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs). We present a compilation of the available quantitative data, detailed experimental methodologies for key pharmacological assays, and an exploration of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Erythrinan alkaloids.

Introduction

The genus Erythrina comprises over 100 species of flowering plants, which have been used in traditional medicine across the globe for their sedative, anxiolytic, and anticonvulsant properties. The primary bioactive constituents responsible for these effects are the Erythrinan alkaloids. These compounds are characterized by a unique spirocyclic core structure and exhibit a range of pharmacological effects, including but not limited to, central nervous system (CNS) modulation, acetylcholinesterase (AChE) inhibition, and cytotoxic activity[1][2]. This guide aims to consolidate the current understanding of the pharmacological profile of Erythrinan alkaloids to facilitate further research and development in this area.

Quantitative Pharmacological Data

The pharmacological activity of Erythrinan alkaloids has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and lethal dose (LD50) values reported for representative Erythrinan alkaloids.

Table 1: Inhibitory Concentration (IC50) of Erythrinan Alkaloids

AlkaloidTarget/AssayIC50 ValueReference
(+)-Erythravineα7* nAChR6 µM[3]
(+)-11α-Hydroxyerythravineα7* nAChR5 µM[3]
(+)-Erythravineα4β2 nAChR13 nM[3]
(+)-11α-Hydroxyerythravineα4β2 nAChR4 nM[3]
Erysodineα4β2 nAChR96 nM
Epierythratidineα4β2 nAChR4923 nM
ErythralineAChE714.6 µg/mL[4]
Cristanine AAChE3246.4 µg/mL[4]
Chloroform fraction of Erythrina variegata barkAChE38.03 ± 1.987 µg/mL
Chloroform fraction of Erythrina variegata barkBChE20.67 ± 2.794 µg/mL
α-ErythroidineMCF-7 breast cancer cells11.60 µg/mL
β-ErythroidineMCF-7 breast cancer cells36.8 µM[2]
8-Oxo-β-erythroidineMCF-7 breast cancer cells60.8 µM[2]
8-Oxo-α-erythroidineMCF-7 breast cancer cells875.4 µM[2]

Table 2: Binding Affinity (Ki) of Erythrinan Alkaloids

AlkaloidReceptor/RadioligandKi ValueReference
Erysodineα4β2 nAChR / [3H]cytisine~50 nM
Epierythratidineα4β2 nAChR / [3H]cytisine>1000 nM
Compound 20 (synthetic analogue)α4β2 nAChR0.031 ± 0.006 μM[1]
Compound 20 (synthetic analogue)h-DAT1.008 ± 0.230 μM[1]
Compound 21 (synthetic analogue)α4β2 nAChR0.113 ± 0.037 μM[1]
Compound 21 (synthetic analogue)h-DAT0.075 ± 0.009 μM[1]

Table 3: Acute Toxicity (LD50) of Erythrinan Alkaloids

Alkaloid/ExtractRoute of AdministrationAnimal ModelLD50 ValueReference
ErysovineNot specifiedWinstar rats25.23 mg/kg
Aqueous extract of Erythrina senegalensis stem barkIntraperitonealMice375 mg/kg (Dragstedt & Lang method)
Aqueous extract of Erythrina senegalensis stem barkIntraperitonealMice439 mg/kg (Miller & Tainter method)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of Erythrinan alkaloids.

Extraction and Isolation of Erythrinan Alkaloids

A general procedure for the extraction and isolation of Erythrinan alkaloids from plant material is as follows:

  • Maceration: Dried and powdered plant material (e.g., leaves, bark, seeds) is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer is basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted repeatedly with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to further purification using chromatographic techniques such as column chromatography (using silica gel or alumina) and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Erythrinan alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated above the floor.

  • Animal Acclimatization: Allow the animals (e.g., mice) to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the Erythrinan alkaloid or a control substance (vehicle or a standard anxiolytic like diazepam) to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Place the mouse at the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many Erythrinan alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

Erythrinan alkaloids, such as erysodine and dihydro-β-erythroidine, are potent competitive antagonists of neuronal nAChRs, particularly the α4β2 subtype. This interaction is thought to be responsible for many of their CNS effects, including their anxiolytic and sedative properties. The antagonism of nAChRs can modulate neurotransmitter release and neuronal excitability.

G Erythrinan_Alkaloid Erythrinan Alkaloid nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Erythrinan_Alkaloid->nAChR Binds & Inhibits (Antagonist) Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Acetylcholine Acetylcholine Acetylcholine->nAChR Binds & Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers

Figure 1. Antagonistic action of Erythrinan alkaloids at nicotinic acetylcholine receptors.

Putative Downstream Signaling Pathways

The activation of nAChRs is known to trigger several downstream intracellular signaling cascades. While direct evidence for the modulation of these pathways by Erythrinan alkaloids is still emerging, their interaction with nAChRs suggests a potential influence on the following pathways:

  • PI3K/Akt Pathway: Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection. By antagonizing nAChRs, Erythrinan alkaloids may modulate this pathway, although the precise consequences require further investigation.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be activated by nAChRs. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

G Erythrinan_Alkaloid Erythrinan Alkaloid nAChR nAChR Erythrinan_Alkaloid->nAChR Modulates Ca_Influx Ca2+ Influx nAChR->Ca_Influx Leads to PI3K PI3K Ca_Influx->PI3K MAPK_Pathway MAPK/ERK Pathway Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression

Figure 2. Putative downstream signaling pathways modulated by Erythrinan alkaloids.

Conclusion and Future Directions

Erythrinan alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of central nervous system disorders. Their well-documented interaction with nicotinic acetylcholine receptors provides a solid foundation for understanding their mechanism of action. The quantitative data compiled in this guide highlights the potency of these compounds. However, further research is needed to fully elucidate their detailed pharmacological profiles. Future studies should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for their activity and selectivity.

  • In-depth investigation of downstream signaling pathways: To understand the full spectrum of their cellular effects beyond direct receptor antagonism.

  • Preclinical and clinical evaluation: To assess their therapeutic efficacy and safety in relevant disease models and eventually in humans.

This technical guide provides a valuable starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of Erythrinan alkaloids. The continued exploration of these fascinating natural products holds great promise for the development of novel therapeutics for a range of debilitating diseases.

References

The Biosynthesis of Erythrinin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythrinin D, a complex prenylated pterocarpan, is a specialized metabolite found in plants of the Erythrina genus, which is renowned for its rich diversity of bioactive flavonoids.[1] Pterocarpans, a class of isoflavonoids, are often associated with plant defense mechanisms and exhibit a range of pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing from the established principles of isoflavonoid biosynthesis and the known chemistry of related compounds. This document details the precursor molecules, key enzymatic steps, and proposed intermediates, supplemented with diagrams and generalized experimental protocols to aid in further research and drug development.

The General Isoflavonoid Biosynthesis Pathway: The Foundation for this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid and isoflavonoid pathways, which are common to many leguminous plants.[2] This core pathway provides the foundational isoflavone scaffold that is subsequently modified to yield the complex structure of this compound.

Phenylpropanoid Pathway: Synthesis of the C6-C3 Precursor

The journey starts with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous phenolic compounds.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Step 2: Hydroxylation. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.

  • Step 3: Coenzyme A Ligation. 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Isoflavonoid Pathway: Formation of the Isoflavone Core

The isoflavone backbone is synthesized through a series of reactions that involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a key aryl migration step that distinguishes isoflavonoids from other flavonoid classes.

  • Step 4: Chalcone Synthesis. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Step 5: Isomerization. Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.

  • Step 6: Aryl Migration. Isoflavone synthase (IFS), a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the intermediate 2-hydroxyisoflavanone.[2]

  • Step 7: Dehydration. 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule from 2-hydroxyisoflavanone to yield the isoflavone genistein.

The following diagram illustrates the general isoflavonoid biosynthesis pathway leading to the precursor genistein.

Isoflavonoid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin (a flavanone) Naringenin_Chalcone->Naringenin CHI _2_Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->_2_Hydroxyisoflavanone IFS Genistein Genistein (an isoflavone) _2_Hydroxyisoflavanone->Genistein HID Erythrinin_D_Putative_Pathway cluster_isoflavonoid General Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Formation cluster_erythrinind This compound Specific Modifications Genistein Genistein Prenylated_Isoflavone Prenylated Isoflavone Intermediate Genistein->Prenylated_Isoflavone Prenyltransferase Hydroxylated_Intermediate Hydroxylated Intermediate Prenylated_Isoflavone->Hydroxylated_Intermediate Hydroxylase Reduced_Intermediate Reduced Isoflavanone Hydroxylated_Intermediate->Reduced_Intermediate Isoflavone Reductase Pterocarpan_Core Pterocarpan Core Structure Reduced_Intermediate->Pterocarpan_Core Pterocarpan Synthase (putative) Modified_Pterocarpan Modified Pterocarpan Pterocarpan_Core->Modified_Pterocarpan Cyclase / Other modifications Erythrinin_D This compound Modified_Pterocarpan->Erythrinin_D Methyltransferase (putative) Experimental_Workflow Plant_Material Erythrina Plant Material Extraction Solvent Extraction Plant_Material->Extraction Enzyme_Extraction Crude Enzyme Extraction Plant_Material->Enzyme_Extraction Chromatography Chromatographic Separation (CC, HPLC) Extraction->Chromatography Structure_Elucidation Structure Elucidation (MS, NMR) Chromatography->Structure_Elucidation Identified_Compounds Identified Compounds (this compound, Intermediates) Structure_Elucidation->Identified_Compounds Enzyme_Assay Enzyme Assays with Substrates Identified_Compounds->Enzyme_Assay Enzyme_Extraction->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Enzyme_Identification Identification of Enzyme Activity Product_Analysis->Enzyme_Identification Gene_Cloning Gene Cloning and Expression Enzyme_Identification->Gene_Cloning Enzyme_Characterization Enzyme Characterization Gene_Cloning->Enzyme_Characterization

References

Erythrinin D: A Technical Overview of its Discovery, Research, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Historical Research Overview

The scientific exploration of the Erythrina genus, a group of plants distributed throughout tropical and subtropical regions, has a long history rooted in traditional medicine.[1] For centuries, various parts of these plants have been used to treat a range of ailments.[1] Modern phytochemical investigations, beginning in the mid-20th century, have led to the isolation and characterization of a diverse array of secondary metabolites, including alkaloids and flavonoids.[2][3]

The isoflavonoids, a class of phytoestrogens, are among the prominent bioactive constituents of Erythrina species.[4][5] Research into these compounds has been driven by their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][5] While the precise date and research group responsible for the first isolation of Erythrinin D could not be definitively ascertained from the available literature, it is evident that its discovery falls within the broader, ongoing effort to identify novel bioactive molecules from the Erythrina genus. The general workflow for such discoveries typically involves extraction from plant material, followed by chromatographic separation and spectroscopic structure elucidation.

Quantitative Data on the Bioactivity of Erythrina Isoflavonoids

While specific IC50 values for this compound against prostate and breast cancer cell lines were not found in the reviewed literature, numerous studies have reported the cytotoxic activities of other isoflavonoids isolated from Erythrina species against various cancer cell lines. This data provides a strong indication of the potential anticancer efficacy of this class of compounds. The following table summarizes representative IC50 values for isoflavonoids structurally related to this compound.

CompoundCancer Cell LineIC50 (µM)Reference
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36
6α-hydroxyphaseollidinHepG2 (Hepatocellular carcinoma)6.44
Sigmoidin ICCRF-CEM (Leukemia)4.24
Sigmoidin IMDA-MB-231-BCRP (Breast cancer)30.98
Sophorapterocarpan ACCRF-CEM (Leukemia)3.73
Sophorapterocarpan AU87MG.ΔEGFR (Glioblastoma)14.81
NeobavaisoflavoneCCRF-CEM (Leukemia)42.93[6]
IsoneorautenolCCRF-CEM (Leukemia)< 115[6]
IsolupalbigeninMCF-7 (Breast cancer)92 µg/ml (EVM extract)[7]
IsolupalbigeninMDA-MB-231 (Breast cancer)143 µg/ml (EVM extract)[7]

Experimental Protocols

The following sections detail generalized methodologies for the isolation and cytotoxic evaluation of isoflavonoids from Erythrina species, based on established practices in the field.

Isolation and Structure Elucidation of Isoflavonoids
  • Plant Material Collection and Preparation: The stem bark or roots of an Erythrina species are collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), ethyl acetate, and methanol. This is typically performed using maceration or Soxhlet apparatus.

  • Fractionation: The crude extracts are concentrated under reduced pressure. The most biologically active extract (often the DCM or ethyl acetate extract for isoflavonoids) is then subjected to column chromatography over silica gel.

  • Purification: The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions. These fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified isoflavonoid is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The isolated isoflavonoid is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Bioactivity-Guided Isolation

G cluster_extraction Extraction & Fractionation cluster_screening Screening cluster_isolation Isolation & Identification plant_material Erythrina Plant Material (e.g., Stem Bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partitioning cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) partitioning->cytotoxicity_assay active_fraction Identify Active Fraction cytotoxicity_assay->active_fraction chromatography Column Chromatography active_fraction->chromatography purification Preparative HPLC/TLC chromatography->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation final_compound final_compound structure_elucidation->final_compound Isolated this compound

Caption: Bioactivity-guided isolation workflow for this compound.

Plausible Signaling Pathway for Isoflavonoid-Induced Apoptosis in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus erythrinin_d This compound (or related isoflavonoid) er Estrogen Receptor (ER) erythrinin_d->er Binds pi3k PI3K erythrinin_d->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito Promotes bcl2->bax Inhibits cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Cascade (Caspase-9, Caspase-3) cyto_c->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Postulated mechanism of this compound-induced apoptosis.

References

Potential Therapeutic Applications of Erythrinin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin D, an alkaloid isolated from plants of the Erythrina genus, has emerged as a compound of significant interest for its potential therapeutic applications.[1] Belonging to a class of tetracyclic spiroamine alkaloids, this compound and its congeners have demonstrated a range of biological activities, including neuropharmacological, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. While direct quantitative data for this compound is limited in the existing literature, this document consolidates available information on closely related compounds and extracts from the Erythrina genus to provide a strong rationale for its further investigation and development.

Neuropharmacological Applications

The most well-documented therapeutic potential of Erythrina alkaloids, including likely this compound, lies in their interaction with the central nervous system. These compounds are known to act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the α4β2 subtype.[2] This mechanism of action suggests potential applications in neurological and psychiatric disorders where nAChR modulation is beneficial.

Mechanism of Action: nAChR Antagonism

Erythrina alkaloids competitively inhibit the binding of acetylcholine and other nicotinic agonists to nAChRs.[2] This antagonism has been shown to modulate downstream signaling events, such as the inhibition of nicotine-evoked dopamine release.[2] The interaction with nAChRs is a key area of investigation for conditions like nicotine addiction, anxiety, and certain neurodegenerative diseases. While specific binding affinities for this compound are yet to be published, studies on related compounds provide valuable insights.

Quantitative Data on Related Erythrina Alkaloids

The following table summarizes the binding affinities of Erythrina alkaloids closely related to this compound for nicotinic acetylcholine receptors. This data provides a strong indication of the potential potency of this compound.

CompoundReceptor SubtypeAssayKi (nM)Reference
Dihydro-β-erythroidineNeuronal nAChRs[3H]dihydro-β-erythroidine binding4 and 22[3]
ErysodineNeuronal nAChRs[3H]cytisine bindingPotent inhibitor (exact Ki not specified)[4]
Experimental Protocols

This protocol is used to determine the binding affinity of a compound to specific nAChR subtypes.

  • Preparation of Membranes: Homogenize rat brain tissue (e.g., cortex or thalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: Incubate the brain membranes with a radiolabeled nAChR ligand (e.g., [3H]cytisine or [3H]dihydro-β-erythroidine) and varying concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the effect of a compound on neurotransmitter release.

  • Preparation of Striatal Slices: Prepare coronal slices of rat striatum using a vibratome.

  • Loading with [3H]dopamine: Incubate the slices in a buffer containing [3H]dopamine to allow for its uptake into dopaminergic neurons.

  • Stimulation and Superfusion: Place the slices in a superfusion chamber and perfuse with a physiological buffer. Stimulate dopamine release using a nicotinic agonist (e.g., nicotine).

  • Fraction Collection and Analysis: Collect the superfusate in fractions and measure the amount of [3H]dopamine released using a scintillation counter.

  • Data Analysis: Evaluate the effect of the test compound (this compound) on nicotine-induced [3H]dopamine release.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 nAChR Antagonism by this compound Erythrinin_D This compound nAChR Nicotinic Acetylcholine Receptor (α4β2) Erythrinin_D->nAChR Competitively Inhibits Dopamine_Release Dopamine Release nAChR->Dopamine_Release Stimulates Acetylcholine Acetylcholine Acetylcholine->nAChR Activates

Caption: Competitive antagonism of nAChR by this compound, inhibiting acetylcholine-mediated dopamine release.

cluster_1 Radioligand Binding Assay Workflow step1 Prepare Brain Membranes step2 Incubate with Radioligand and this compound step1->step2 step3 Filter to Separate Bound and Free Ligand step2->step3 step4 Quantify Radioactivity step3->step4 step5 Calculate IC50 and Ki step4->step5

Caption: Workflow for determining the binding affinity of this compound to nAChRs.

Anticancer Potential

Several studies on extracts from Erythrina species and isolated compounds have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.[5][6][7][8] The proposed mechanisms of action for related compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][9][10]

Cytotoxicity Data of Erythrina Extracts and Related Compounds

The following table summarizes the cytotoxic activities of extracts and compounds from the Erythrina genus against different cancer cell lines.

Extract/CompoundCancer Cell LineAssayIC50 (µg/mL)Reference
Erythrina caffra (DCM extract)HeLaMTT93.82[5]
Erythrina caffra (DCM extract)MCF-7MTT144.17[5]
Erythrina variegata extractMCF-7MTT85.27[8]
DerroneA549 (Lung Cancer)Kinase Inhibition22.3 µM (Aurora A), 6 µM (Aurora B)[1]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

cluster_2 Potential Anticancer Signaling Pathways for Erythrina Alkaloids Erythrinin_D This compound (postulated) Src_Kinase Src Kinase Erythrinin_D->Src_Kinase Inhibits Aurora_Kinase Aurora Kinase Erythrinin_D->Aurora_Kinase Inhibits Proliferation Cell Proliferation Src_Kinase->Proliferation Promotes Apoptosis Apoptosis Src_Kinase->Apoptosis Inhibits Aurora_Kinase->Proliferation Promotes Aurora_Kinase->Apoptosis Inhibits

Caption: Postulated anticancer mechanism of this compound via inhibition of key kinases.

cluster_3 MTT Cytotoxicity Assay Workflow step1 Seed Cancer Cells step2 Treat with this compound step1->step2 step3 Add MTT Reagent step2->step3 step4 Solubilize Formazan step3->step4 step5 Measure Absorbance step4->step5 step6 Calculate IC50 step5->step6

Caption: Workflow of the MTT assay to determine the cytotoxicity of this compound.

Anti-inflammatory Properties

The traditional use of Erythrina species for treating inflammatory conditions suggests that their constituent compounds, including this compound, possess anti-inflammatory activity.[7] Research on extracts from this genus has shown inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[7] The mechanism may involve the modulation of enzymes such as cyclooxygenase (COX).

Anti-inflammatory Activity of Erythrina Extracts

The following table presents the anti-inflammatory activity of an extract from an Erythrina species.

ExtractInflammatory MediatorAssayIC50 (µg/mL)Reference
Erythrina verna (DCM extract fractions)Nitric Oxide (NO)Griess AssayInhibitory activity confirmed[7]
Erythrina verna (DCM extract fractions)TNF-αELISAInhibitory activity confirmed[7]
Experimental Protocols

This assay measures the production of nitrite, a stable product of NO, in cell culture.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition and the IC50 value.

This assay measures the production of prostaglandins, which are synthesized by COX enzymes.

  • Enzyme Source: Use purified COX-1 and COX-2 enzymes or a cell-based system (e.g., LPS-stimulated macrophages).

  • Incubation: Incubate the enzyme or cells with a substrate (arachidonic acid) and different concentrations of this compound.

  • PGE2 Quantification: Measure the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the inhibitory effect of this compound on COX-1 and COX-2 activity and calculate the respective IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

cluster_4 Anti-inflammatory Signaling Pathways Erythrinin_D This compound (postulated) iNOS iNOS Erythrinin_D->iNOS Inhibits COX2 COX-2 Erythrinin_D->COX2 Inhibits NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of iNOS and COX-2.

cluster_5 Nitric Oxide Inhibition Assay Workflow step1 Culture Macrophages step2 Treat with this compound and LPS step1->step2 step3 Collect Supernatant step2->step3 step4 Perform Griess Reaction step3->step4 step5 Measure Absorbance step4->step5 step6 Calculate NO Inhibition step5->step6

Caption: Workflow for assessing the inhibitory effect of this compound on nitric oxide production.

Conclusion and Future Directions

This compound, a constituent of the Erythrina genus, holds considerable promise as a lead compound for the development of novel therapeutics. The existing body of research on related alkaloids and crude extracts strongly suggests its potential in neuropharmacology, oncology, and the treatment of inflammatory disorders. However, a significant gap in knowledge exists regarding the specific quantitative bioactivities and detailed mechanisms of action of purified this compound.

Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: Systematic screening of this compound against a panel of cancer cell lines, nAChR subtypes, and key inflammatory targets to determine its specific IC50 and Ki values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound in its various therapeutic contexts.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

Addressing these research gaps will be crucial in translating the therapeutic potential of this compound from a promising natural product into a clinically viable therapeutic agent.

References

Structural Elucidation of Erythrinin D: A Technical Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin D, a member of the diverse family of tetracyclic Erythrina alkaloids, presents a compelling subject for structural analysis due to its potential bioactivities.[1] These alkaloids, primarily isolated from plants of the Erythrina genus, are characterized by a unique spiroamine skeleton and have garnered significant interest for their pharmacological properties, including sedative, hypotensive, and central nervous system activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of these complex natural products. This in-depth technical guide outlines the comprehensive workflow for the structural elucidation of this compound and related alkaloids, detailing the requisite experimental protocols and the interpretation of multidimensional NMR data. While specific high-resolution NMR data for this compound is not extensively published, this guide will utilize representative data from closely related and well-characterized Erythrina alkaloids to illustrate the elucidation process.

Introduction to Erythrinan Alkaloids

Erythrina alkaloids are a class of natural products known for their tetracyclic spiroamine structure.[1] They are broadly categorized into dienoid, alkenoid, and lactonic types, with the dienoid and alkenoid being the most common.[1] The structural complexity and stereochemistry of these molecules necessitate the use of advanced spectroscopic techniques for their characterization. NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the atom-level connectivity and spatial information required for complete structural assignment.

Experimental Protocols

The structural elucidation of an Erythrina alkaloid like this compound follows a systematic workflow from isolation to final structure confirmation.

Isolation and Purification

The initial step involves the extraction of the alkaloid from the plant material, typically the seeds or bark of an Erythrina species.

Protocol for a Typical Extraction and Isolation:

  • Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent, often methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and the resulting solution is washed with an organic solvent (e.g., dichloromethane) to remove non-basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent to isolate the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is then separated into individual components using a combination of chromatographic techniques. This may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol for NMR Sample Preparation:

  • Sample Quantity: A sufficient amount of the purified alkaloid (typically 1-10 mg) is required.

  • Solvent Selection: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) that provides good solubility and minimal signal overlap with the analyte.

  • Filtration: The solution is filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Concentration: The concentration of the sample should be optimized to ensure good signal-to-noise in a reasonable acquisition time without causing significant line broadening due to aggregation.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a comprehensive structural analysis.

Typical NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

Data Presentation: Representative NMR Data of Erythrina Alkaloids

Table 1: Representative ¹H NMR Data for an Erythrina Alkaloid (Erysodine in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
16.80d8.2
26.75d8.2
4-ax2.40m
4-eq3.10m
6-ax2.20m
6-eq2.80m
75.90m
10-ax3.30m
10-eq3.80m
126.65s
146.70s
17-ax2.50m
17-eq2.90m
OMe-33.85s
OMe-153.90s

Table 2: Representative ¹³C NMR Data for an Erythrina Alkaloid (Erysodine in CDCl₃)

PositionChemical Shift (δ) ppm
1112.5
2115.0
3147.0
440.0
565.0
625.0
7125.0
8130.0
1050.0
11135.0
12110.0
13145.0
14105.0
15148.0
16120.0
1735.0
OMe-356.0
OMe-1556.5

Visualization of the Elucidation Workflow

The process of structural elucidation using NMR data is a logical progression from initial data acquisition to the final structural assignment. This workflow can be visualized as follows:

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation extraction Plant Material Extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Chromatographic Separation partitioning->chromatography sample_prep NMR Sample Preparation chromatography->sample_prep oneD_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr fragment_assembly Fragment Assembly (COSY, HMBC) twoD_nmr->fragment_assembly stereochemistry Stereochemical Analysis (NOESY) fragment_assembly->stereochemistry final_structure Final Structure Assignment stereochemistry->final_structure

Caption: Workflow for the structural elucidation of Erythrinan alkaloids.

This diagram illustrates the sequential process, starting from the isolation of the pure compound, followed by the acquisition of a comprehensive set of NMR data, and culminating in the piecing together of the molecular structure and determination of its stereochemistry.

Logical Relationships in Spectral Interpretation

The interpretation of 2D NMR spectra is based on a set of logical deductions that allow for the piecing together of the molecular structure.

logical_relationships H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC Assigns protons to carbons NOESY NOESY (Spatial Proximity) H_NMR->NOESY Identifies through-space interactions C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Defines spin systems HSQC->HMBC Connects fragments Structure Molecular Structure HMBC->Structure Builds carbon skeleton NOESY->Structure Determines stereochemistry

Caption: Interplay of NMR experiments in structural elucidation.

This diagram shows how different NMR experiments provide complementary information. ¹H and ¹³C NMR provide the basic chemical shift information. COSY establishes proton-proton connectivities, defining spin systems. HSQC links protons to their directly attached carbons. HMBC then bridges these fragments by identifying longer-range correlations, building the carbon skeleton. Finally, NOESY provides through-space correlations, which are crucial for determining the relative stereochemistry of the molecule.

Conclusion

The structural elucidation of this compound and other Erythrina alkaloids is a meticulous process that relies heavily on the power of modern NMR spectroscopy. By employing a suite of 1D and 2D NMR experiments, researchers can systematically piece together the complex tetracyclic structure, including its stereochemistry. The detailed experimental protocols and data interpretation workflows outlined in this guide provide a robust framework for scientists engaged in the discovery and characterization of novel natural products, contributing to the advancement of phytochemistry and drug development. Further research to acquire and publish a complete, high-resolution NMR dataset for this compound would be a valuable contribution to the field of natural product chemistry.

References

Methodological & Application

Protocol for Erythrinin D Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinin D is a bioactive alkaloid belonging to the Erythrinan class, predominantly found in various species of the Erythrina genus.[] These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities, including sedative, hypotensive, and neuromuscular blocking effects. This document provides a detailed protocol for the extraction of crude alkaloids from Erythrina plant material and the subsequent purification of this compound, designed for researchers in natural product chemistry and drug development.

Plant Material and Preliminary Preparation

The primary sources for Erythrinan alkaloids, including this compound, are the seeds, flowers, stem bark, and root bark of Erythrina species such as Erythrina variegata, E. crista-galli, and E. stricta.[2][3][4]

Protocol:

  • Collection and Identification: Collect fresh plant material. Ensure proper botanical identification of the plant species.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a temperature not exceeding 40-50°C to preserve the integrity of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acid-base extraction method is highly effective for the selective extraction of alkaloids from the crude plant material.

Protocol:

  • Maceration: Soak the powdered plant material (e.g., 1 kg of dried root bark) in 90% methanol (e.g., 3 x 10 L) at room temperature for 72 hours.[3] Stir the mixture periodically to ensure thorough extraction.

  • Filtration and Concentration: Filter the methanolic extract through cheesecloth or a suitable filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in a 2% acetic acid solution to protonate the alkaloids, making them water-soluble.

    • Partition the acidic aqueous solution with an organic solvent like ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of 8-9 using ammonium hydroxide (NH₃·H₂O). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform) to transfer the alkaloids into the organic phase.

    • Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Table 1: Representative Yields from Initial Extraction

Plant MaterialAmount of Starting Material (kg)Extraction SolventCrude Extract Yield (g)Reference
Erythrina variegata flowers10.090% Methanol110 (Crude Alkaloid Fraction)[2]
Erythrina crista-galli flowers11.090% Methanol90 (Crude Alkaloid Fraction)[2]
Erythrina variegata root bark1.0AcetoneNot specified[3]

Purification of this compound

A multi-step chromatographic approach is essential for the isolation and purification of this compound from the crude alkaloid mixture. This typically involves a combination of column chromatography techniques.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., chloroform). The amount of silica gel should be approximately 30-50 times the weight of the crude alkaloid extract.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the polarity by adding acetone (e.g., 100:0 to 1:1 v/v).[2]

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification)

Protocol:

  • Column: Utilize a reversed-phase C18 MPLC column.

  • Mobile Phase: Employ a gradient of methanol and water. The specific gradient will depend on the polarity of the fractions obtained from the silica gel column (e.g., 10:90 to 90:10 v/v).[2]

  • Fractionation: Subject the combined fractions from the previous step to MPLC to achieve further separation and purification.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Protocol:

  • Column: Use a preparative reversed-phase C18 HPLC column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.[2] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for basic compounds like alkaloids.

  • Isocratic Elution: Based on analytical HPLC runs, develop an isocratic or shallow gradient method for the final purification of this compound.

  • Purification: Inject the semi-purified fractions from MPLC and collect the peak corresponding to this compound.

  • Purity Confirmation: The purity of the isolated this compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as NMR and mass spectrometry.

Table 2: Example Chromatographic Purification Parameters for Erythrinan Alkaloids

Chromatographic TechniqueStationary PhaseMobile Phase (Gradient)ResultReference
Column ChromatographySilica GelChloroform-Acetone (1:0 to 1:1)Initial fractionation of crude alkaloids[2]
MPLCC18Methanol-Water (10:90 to 90:10)Further separation of fractions[2]
Preparative HPLCC18Methanol-Water (65:35 to 25:75)Isolation of pure alkaloids (e.g., 29 mg)[2]

Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Erythrina Plant Material Maceration Maceration (90% Methanol) PlantMaterial->Maceration Extraction Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning (Acetic Acid / NH3·H2O) CrudeExtract->AcidBase Selective Extraction CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaCC Silica Gel Column Chromatography (Chloroform-Acetone Gradient) CrudeAlkaloids->SilicaCC Purification Step 1 Fractions1 Semi-Purified Fractions SilicaCC->Fractions1 MPLC Reversed-Phase MPLC (Methanol-Water Gradient) Fractions1->MPLC Purification Step 2 Fractions2 Further Purified Fractions MPLC->Fractions2 PrepHPLC Preparative RP-HPLC (Methanol-Water/Acetonitrile-Water) Fractions2->PrepHPLC Purification Step 3 PureErythrininD Pure this compound PrepHPLC->PureErythrininD Analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) PureErythrininD->Analysis

Caption: Workflow for this compound extraction and purification.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Exercise caution when handling concentrated acids and bases.

  • The pharmacological properties of crude extracts and purified alkaloids are not fully characterized; handle with care.

References

Application Note: HPLC Method for the Quantification of Erythrinin D in Erythrina sp. Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Erythrinin D in extracts from Erythrina species using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a significant isoflavonoid, has garnered interest for its potential pharmacological activities. This guide outlines a robust and reproducible HPLC method, including sample preparation, chromatographic conditions, and validation parameters, to ensure accurate quantification for research and drug development purposes.

Introduction

This compound is a flavonoid compound isolated from the bark of plants belonging to the Erythrina genus, such as Erythrina variegata and Erythrina arborescens. Isoflavonoids from Erythrina species are known to possess a variety of biological activities, making their accurate quantification in plant extracts a critical step in phytochemical analysis and the development of standardized herbal products or isolated drug compounds. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of such phytochemicals from complex matrices. This application note details a validated HPLC method suitable for the determination of this compound in Erythrina sp. extracts.

Chemical Information

  • Compound: this compound

  • Chemical Formula: C₂₁H₁₈O₆

  • Molecular Weight: 366.4 g/mol

  • Chemical Family: Flavonoid (Isoflavonoid)

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible HPLC analysis. The following is a general procedure for the extraction of this compound from the bark of Erythrina sp.

  • Grinding: Dry the plant material (e.g., bark of Erythrina variegata) at room temperature and grind it into a coarse powder.[2]

  • Extraction:

    • Macerate the powdered plant material with ethanol for 24 hours.

    • Alternatively, use successive extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, and methanol) in a Soxhlet apparatus.

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a semi-solid extract.[2]

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in a suitable solvent, such as methanol or a mixture of the mobile phase components.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Method

The following HPLC method is recommended for the quantification of this compound. This method is based on established protocols for the analysis of isoflavonoids from plant extracts.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 283 nm (based on UV spectra of similar isoflavonoids)[1]
Standard This compound analytical standard

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters

ParameterSpecification
Linearity A calibration curve should be constructed using at least five concentrations of the this compound standard. The correlation coefficient (r²) should be > 0.999.
Precision Intraday and interday precision should be evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
Accuracy Accuracy should be determined by a recovery study, spiking a blank matrix with a known concentration of the standard. The recovery should be within 98-102%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of the standard, sample, and blank.
Robustness The method's reliability should be tested by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation

The quantitative results for this compound in different extracts should be summarized in a clear and structured table for easy comparison.

Table 3: Example of Quantitative Data for this compound in Erythrina arborescens Bark Extract

Sample IDExtraction MethodThis compound Concentration (mg/g of dry extract)% RSD (n=3)
EA-01Ethanolic MacerationData to be filled by userData to be filled by user
EA-02Soxhlet (Methanol)Data to be filled by userData to be filled by user

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Plant Material (Erythrina sp. Bark) grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction concentration Concentration extraction->concentration sample_solution Sample Solution Preparation concentration->sample_solution filtration Filtration (0.45 µm) sample_solution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (283 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways and Logical Relationships

While this compound's specific signaling pathways are a subject of ongoing research, the logical relationship in its quantification follows a clear analytical sequence.

logical_relationship analyte This compound in Extract separation HPLC Separation (Based on Polarity) analyte->separation detection UV Detection (Based on Chromophore) separation->detection signal Chromatographic Peak detection->signal quantification Quantification (Peak Area vs. Concentration) signal->quantification

References

Application Notes and Protocols for Testing Erythrinine D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinine D is an alkaloid compound belonging to the Erythrinan class, isolated from the Erythrina genus. Alkaloids derived from this genus have demonstrated a range of biological activities, including cytotoxic effects on various cancer cell lines.[1][2][3] This document provides a detailed protocol for evaluating the cytotoxic potential of Erythrinine D in vitro. Due to the limited publicly available data on Erythrinine D, this protocol is presented as a comprehensive guideline for the initial screening and characterization of its cytotoxic properties. The proposed methodologies include the MTT assay for cell viability and the LDH assay for cytotoxicity, which are standard and reliable methods for such evaluations.[4][5] Furthermore, a hypothetical signaling pathway for Erythrinine D-induced apoptosis is presented, based on the known mechanisms of related cytotoxic compounds.

Introduction to Erythrinine D and Cytotoxicity Testing

Erythrinine D is a natural alkaloid compound found in plants of the Erythrina genus.[] While specific studies on Erythrinine D are limited, the broader class of Erythrina alkaloids has been reported to possess various pharmacological activities, including cytotoxic and anti-cancer properties.[1][2][3] Several studies on related alkaloids, such as erythraline, have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] Therefore, it is hypothesized that Erythrinine D may also exhibit cytotoxic effects through the induction of programmed cell death.

Cytotoxicity testing is a critical initial step in the evaluation of novel therapeutic compounds. It helps determine the concentration range at which a compound exhibits cellular toxicity and provides insights into its potential as a therapeutic agent. Standard in vitro cytotoxicity assays, such as the MTT and LDH assays, are widely used for this purpose.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9]

This protocol outlines a systematic approach to determine the cytotoxic effects of Erythrinine D on a panel of human cancer cell lines.

Materials and Reagents

Table 1: Materials and Reagents

Item Supplier Catalog No.
Erythrinine DBOC Sciences1616592-59-6
Human cancer cell lines (e.g., HeLa, MCF-7, A549)ATCCVarious
Fetal Bovine Serum (FBS)Gibco26140079
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
LDH Cytotoxicity Assay KitThermo FisherC20300
96-well flat-bottom cell culture platesCorning3596
Sterile centrifuge tubes and pipettesVWRVarious

Experimental Protocols

Cell Line Selection and Culture

A panel of human cancer cell lines is recommended for the initial screening to assess the breadth of Erythrinine D's activity. Suggested cell lines include:

  • HeLa (Cervical Cancer): A commonly used and well-characterized cell line.

  • MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A human lung adenocarcinoma cell line.

Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of Erythrinine D Stock Solution

The solubility of Erythrinine D is not widely reported. As a general guideline for alkaloids, DMSO is a suitable solvent.[10][11][12]

  • Prepare a high-concentration stock solution of Erythrinine D (e.g., 10 mM) in sterile DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5]

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Erythrinine D in culture medium. A broad concentration range (e.g., 0.1, 1, 10, 50, 100, 200 µM) is recommended for the initial screening. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Erythrinine D. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

LDH Cytotoxicity Assay

This protocol is based on commercially available LDH assay kits.[9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Include the following controls in triplicate:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation

Table 2: Summary of Erythrinine D Cytotoxicity (IC₅₀ Values in µM)

Cell Line 24 hours 48 hours 72 hours
HeLa Enter dataEnter dataEnter data
MCF-7 Enter dataEnter dataEnter data
A549 Enter dataEnter dataEnter data

Table 3: LDH Release Assay (% Cytotoxicity at a Specific Concentration)

Cell Line Concentration (µM) 24 hours 48 hours 72 hours
HeLa Enter dataEnter dataEnter dataEnter data
MCF-7 Enter dataEnter dataEnter dataEnter data
A549 Enter dataEnter dataEnter dataEnter data

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_ery Prepare Erythrinine D Stock Solution treat_cells Treat with Erythrinine D (0.1 - 200 µM) prep_ery->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_sup Collect Supernatant incubate->collect_sup solubilize Solubilize Formazan add_mtt->solubilize read_mtt Measure Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability ldh_reaction LDH Reaction collect_sup->ldh_reaction read_ldh Measure Absorbance (490 nm) ldh_reaction->read_ldh calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for assessing Erythrinine D cytotoxicity.

Hypothetical Signaling Pathway for Erythrinine D-Induced Apoptosis

Given that other Erythrina alkaloids induce apoptosis, a plausible mechanism for Erythrinine D's cytotoxicity is the activation of apoptotic signaling pathways.[2][7] The following diagram illustrates a generalized apoptosis pathway that could be investigated.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ery_d Erythrinine D death_receptor Death Receptors (e.g., Fas, TNFR) ery_d->death_receptor bax_bak Bax/Bak Activation ery_d->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 mito Mitochondria caspase8->mito Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c bax_bak->mito apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathways induced by Erythrinine D.

Conclusion and Future Directions

This document provides a foundational protocol for the in vitro evaluation of Erythrinine D's cytotoxicity. The proposed experiments will help in determining its IC₅₀ values across different cancer cell lines and provide initial insights into its mode of action.

Given the lack of specific data on Erythrinine D, further investigations are warranted. Future studies could include:

  • Mechanism of Action Studies: Investigating the induction of apoptosis through caspase activation assays, analysis of apoptosis-related proteins (e.g., Bcl-2 family, caspases) by western blotting, and cell cycle analysis by flow cytometry.

  • Broad-Spectrum Screening: Testing Erythrinine D against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In Vivo Studies: If promising in vitro activity is observed, evaluating the anti-tumor efficacy and toxicity of Erythrinine D in preclinical animal models.

These comprehensive studies will be crucial in elucidating the therapeutic potential of Erythrinine D as a novel anti-cancer agent.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Erythrinan D on Breast Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Erythrinan D, a compound of interest in cancer research, on breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation. The protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, and includes representative data and diagrams to illustrate the expected outcomes and underlying cellular mechanisms.

Introduction

Erythrinan alkaloids, a class of compounds isolated from plants of the Erythrina genus, have demonstrated a range of biological activities, including potential anticancer effects. This document outlines a protocol to specifically investigate the in vitro efficacy of Erythrinan D against breast cancer cells. The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of Erythrinan D's cytotoxic and anti-proliferative properties.

Data Presentation

The following tables summarize representative quantitative data obtained from MTT assays performed on breast cancer cell lines treated with compounds structurally related to Erythrinan D. These values can serve as a reference for designing experiments with Erythrinan D.

Table 1: IC50 Values of Erythrina Compounds on Breast Cancer Cell Lines

Compound/ExtractBreast Cancer Cell LineIC50 ValueReference
Methanolic Extract of Erythrina indicaMCF-785.27 µg/mL[1]
Methanolic Extract of Erythrina variegataMCF-792 µg/mL[2]
Methanolic Extract of Erythrina variegataMDA-MB-231143 µg/mL[2]
α-ErythroidineMCF-711.60 µg/mL[3]
IsolupalbigeninMCF-731.62 µg/mL[4]
IsolupalbigeninT47D54.17 µg/mL[4]
ErianinMDA-MB-23170.96 nM[5]
ErianinEFM-192A78.58 nM[5]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

MTT Assay Protocol for Adherent Breast Cancer Cells

This protocol is optimized for assessing the cytotoxicity of Erythrinan D on adherent breast cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Erythrinan D stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the breast cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Erythrinan D in complete growth medium from the stock solution. A suggested starting range, based on related compounds, is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of Erythrinan D to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve Erythrinan D) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing Erythrinan D.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C with 5% CO2, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of Erythrinan D.

  • Determine the IC50 value, which is the concentration of Erythrinan D that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Breast Cancer Cells (5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_attach add_erythrinan_d Add Serial Dilutions of Erythrinan D incubate_attach->add_erythrinan_d incubate_treat Incubate (24, 48, or 72 hours) add_erythrinan_d->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing Erythrinan D cytotoxicity.

Potential Signaling Pathway Affected by Erythrinan D

Based on studies of structurally similar compounds, Erythrinan D may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in many cancers, including breast cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Erythrinan_D Erythrinan D Erythrinan_D->PI3K Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibition Survival Cell Survival Bcl2->Survival Promotes

References

Application Notes and Protocols for Assessing Apoptosis in Colorectal Cancer Cells Treated with Erythrinan D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinan D, a natural compound belonging to the Erythrina alkaloids, has garnered interest for its potential therapeutic properties. While comprehensive data on its specific effects on colorectal cancer is still emerging, related compounds from the Erythrina genus have demonstrated cytotoxic and pro-apoptotic activities in various cancer cell lines. Notably, compounds isolated from Erythrina senegalensis have been shown to induce apoptosis, suggesting that Erythrinan D may hold similar potential as an anti-cancer agent. This document provides detailed protocols for a panel of standard apoptosis assays to evaluate the efficacy of Erythrinan D in colorectal cancer cell lines.

Disclaimer: As of the last update, specific quantitative data on the pro-apoptotic effects of Erythrinan D on colorectal cancer cells is not widely available in published literature. The data presented in this application note is hypothetical and intended to serve as a template for experimental design and data presentation. Researchers are strongly encouraged to generate their own experimental data.

Data Presentation: Evaluating the Pro-Apoptotic Efficacy of Erythrinan D

The following tables are templates for summarizing quantitative data obtained from apoptosis assays on colorectal cancer cell lines (e.g., HCT-116, SW480) treated with Erythrinan D.

Table 1: Dose-Dependent Effect of Erythrinan D on Apoptosis in Colorectal Cancer Cells (Annexin V-FITC/PI Assay)

Cell LineErythrinan D Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
HCT-116 0 (Control)2.5 ± 0.51.8 ± 0.34.3 ± 0.8
1010.2 ± 1.14.5 ± 0.714.7 ± 1.8
2525.8 ± 2.312.1 ± 1.537.9 ± 3.8
5045.3 ± 3.920.7 ± 2.166.0 ± 6.0
SW480 0 (Control)3.1 ± 0.62.2 ± 0.45.3 ± 1.0
1012.5 ± 1.35.8 ± 0.918.3 ± 2.2
2528.9 ± 2.715.4 ± 1.844.3 ± 4.5
5050.1 ± 4.525.3 ± 2.675.4 ± 7.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Erythrinan D on Caspase-3/7 Activity

Cell LineErythrinan D Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
HCT-116 0 (Control)1.0
102.8 ± 0.3
255.2 ± 0.6
508.9 ± 0.9
SW480 0 (Control)1.0
103.1 ± 0.4
256.5 ± 0.7
5010.4 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: DNA Fragmentation in Colorectal Cancer Cells Treated with Erythrinan D (TUNEL Assay)

Cell LineErythrinan D Concentration (µM)% TUNEL-Positive Cells
HCT-116 0 (Control)1.5 ± 0.4
108.7 ± 1.0
2522.4 ± 2.1
5048.9 ± 4.2
SW480 0 (Control)2.1 ± 0.5
1010.3 ± 1.2
2528.6 ± 2.9
5055.2 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Postulated Signaling Pathway for Erythrinan D-Induced Apoptosis

Based on the mechanisms of related natural compounds, Erythrinan D may induce apoptosis in colorectal cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

ErythrinanD_Apoptosis_Pathway ErythrinanD Erythrinan D Bcl2_family Bcl-2 Family Modulation ErythrinanD->Bcl2_family Bax Bax (Pro-apoptotic) Expression ↑ Bcl2_family->Bax Bcl2_anti Bcl-2 (Anti-apoptotic) Expression ↓ Bcl2_family->Bcl2_anti MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2_anti->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by Erythrinan D.

Experimental Workflow for Apoptosis Assessment

A systematic approach is crucial for accurately determining the pro-apoptotic effects of Erythrinan D. The following diagram outlines a typical experimental workflow.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Start: Colorectal Cancer Cell Culture (e.g., HCT-116, SW480) treatment Treat cells with varying concentrations of Erythrinan D (and vehicle control) for 24-72h start->treatment harvest Harvest Cells (Trypsinization for adherent cells) treatment->harvest annexin Annexin V/PI Staining harvest->annexin caspase Caspase-3/7 Activity Assay harvest->caspase tunel TUNEL Assay harvest->tunel flow Flow Cytometry Analysis annexin->flow plate_reader Fluorometric/Colorimetric Plate Reader caspase->plate_reader microscopy Fluorescence Microscopy or Flow Cytometry Analysis tunel->microscopy data_analysis Data Analysis and Quantification flow->data_analysis plate_reader->data_analysis microscopy->data_analysis conclusion Conclusion on Apoptotic Effect data_analysis->conclusion

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Colorectal cancer cells (e.g., HCT-116, SW480)

  • Erythrinan D

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed colorectal cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • Treat cells with various concentrations of Erythrinan D (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells, and then combine them with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Caspase-3/7 Activity Assay (Fluorometric or Colorimetric)

Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave various cellular substrates, leading to cell death. This assay uses a specific substrate that, when cleaved by active caspase-3/7, releases a fluorophore (e.g., AMC) or a chromophore (e.g., pNA), which can be quantified.

Materials:

  • Colorectal cancer cells

  • Erythrinan D

  • White or clear 96-well microplates

  • Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, caspase substrate, and reaction buffer)

  • Fluorometric or colorimetric plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and treat with Erythrinan D as described in the Annexin V protocol.

  • Cell Lysis:

    • After treatment, remove the culture medium.

    • Add 50-100 µL of chilled Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10 minutes.

  • Caspase Activity Measurement:

    • Prepare the caspase reaction mix according to the kit manufacturer's instructions (typically a mixture of reaction buffer and the caspase substrate).

    • Add 50-100 µL of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.

    • Calculate the fold increase in caspase activity relative to the vehicle-treated control cells after background subtraction.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

DNA fragmentation is a hallmark of late-stage apoptosis. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

Materials:

  • Colorectal cancer cells cultured on coverslips or in chamber slides

  • Erythrinan D

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL Assay Kit (containing Equilibration Buffer, TdT enzyme, and fluorescently labeled dUTP)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with Erythrinan D as previously described.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Equilibrate the cells with the Equilibration Buffer provided in the kit for 5-10 minutes.

    • Prepare the TdT reaction mix (TdT enzyme and labeled dUTP in reaction buffer) according to the kit's protocol.

    • Remove the Equilibration Buffer and add the TdT reaction mix to the cells.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Stop the reaction by washing the cells twice with PBS.

  • Counterstaining and Imaging:

    • Stain the cell nuclei with DAPI or Hoechst solution for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Quantification:

    • Capture images from multiple random fields for each condition.

    • Quantify the percentage of TUNEL-positive cells by dividing the number of fluorescent nuclei by the total number of DAPI-stained nuclei.

In Vivo Administration of Erythrin D and Erythrina variegata Extracts in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinins, a class of isoflavonoids primarily isolated from the plants of the Erythrina genus, have garnered significant interest for their potential therapeutic properties. Among these, Erythrin D is a notable compound. However, comprehensive in vivo studies specifically focusing on the administration of isolated Erythrin D in mouse models are limited in publicly available literature. The majority of research has been conducted using extracts from Erythrina variegata, which contain a complex mixture of bioactive molecules, including various erythrinins, alkaloids, and flavonoids.

This document provides a compilation of application notes and detailed protocols for the in vivo administration of Erythrina variegata extracts in mouse models to study their anti-tumor and anti-inflammatory activities. While specific data for Erythrin D is scarce, the information presented here on E. variegata extracts offers a valuable starting point for researchers investigating the therapeutic potential of this class of compounds.

Data Presentation: Quantitative Data Summary

Due to the limited availability of specific in vivo data for Erythrin D, this section summarizes the quantitative findings from studies utilizing Erythrina variegata extracts in various mouse models.

Model Test Substance Dose Effect Reference
Acetic Acid-Induced WrithingEthanolic extract of E. variegata bark200 mg/kg b.w.18.89% inhibition of writhing[1]
Acetic Acid-Induced WrithingMethanolic extract of E. variegata leaf500 mg/kg49.03% inhibition of writhing[2][3]
Radiant Heat Tail-FlickMethanolic extract of E. variegata leaf500 mg/kg36.02% elongation of tail flick time[3]

Experimental Protocols

Anti-Tumor Activity in Lewis Lung Carcinoma (LLC) Mouse Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor effects of Erythrina variegata extract using a syngeneic mouse model of Lewis lung carcinoma.[4][5]

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)

  • Lewis Lung Carcinoma (LLC) cells

  • Erythrina variegata extract, dissolved in an appropriate vehicle (e.g., sterile PBS or a solution with a low percentage of DMSO)

  • Vehicle control

  • Standard chemotherapeutic agent (e.g., 5-Fluorouracil) as a positive control

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media and conditions until they reach the logarithmic growth phase.

  • Tumor Cell Implantation: Harvest the LLC cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each C57BL/6 mouse.

  • Animal Grouping: After 24 hours, randomly divide the mice into the following groups (n=6-10 per group):

    • Group 1: Vehicle Control (treated with the vehicle used to dissolve the extract)

    • Group 2: Erythrina variegata extract (low dose)

    • Group 3: Erythrina variegata extract (high dose)

    • Group 4: Positive Control (treated with a standard chemotherapeutic agent)

  • Treatment Administration: Administer the Erythrina variegata extract and control treatments (e.g., orally or intraperitoneally) daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor size (length and width) using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the vehicle control group.

Experimental Workflow for Lewis Lung Carcinoma Model

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture LLC Cell Culture cell_harvest Harvest & Resuspend Cells cell_culture->cell_harvest injection Subcutaneous Injection (C57BL/6 Mice) cell_harvest->injection grouping Randomize into Groups (Vehicle, Extract, Positive Control) injection->grouping treatment Daily Administration grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Repeated euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Data Analysis (Tumor Weight, Inhibition Rate) euthanasia->analysis

Caption: Workflow for assessing the anti-tumor activity of Erythrina variegata extract in a Lewis Lung Carcinoma mouse model.

Anti-Inflammatory Activity in Acetic Acid-Induced Writhing Mouse Model

This protocol is used to evaluate the peripheral analgesic and anti-inflammatory effects of Erythrina variegata extract by observing the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.[1][3][6]

Materials:

  • Swiss albino mice (male, 20-25 g)

  • Erythrina variegata extract, dissolved in an appropriate vehicle

  • Vehicle control

  • Standard analgesic drug (e.g., Diclofenac sodium) as a positive control

  • 0.6% Acetic acid solution

  • Sterile syringes and needles

  • Observation chambers

Procedure:

  • Animal Grouping: Randomly divide the mice into the following groups (n=5-6 per group):

    • Group 1: Vehicle Control

    • Group 2: Erythrina variegata extract (low dose)

    • Group 3: Erythrina variegata extract (high dose)

    • Group 4: Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

  • Treatment Administration: Administer the Erythrina variegata extract and control treatments orally 30 minutes before the acetic acid injection. The positive control is typically administered 15 minutes before.[1]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] × 100

Experimental Workflow for Acetic Acid-Induced Writhing Test

G cluster_treatment Treatment cluster_induction Induction & Observation cluster_analysis Analysis grouping Randomize Mice into Groups admin Oral Administration (Vehicle, Extract, Standard) grouping->admin acetic_acid Intraperitoneal Injection of Acetic Acid admin->acetic_acid 30 min post-treatment observe Record Writhing Behavior acetic_acid->observe Immediately calculate Calculate % Inhibition of Writhing observe->calculate

Caption: Workflow for the acetic acid-induced writhing test to evaluate the analgesic effects of Erythrina variegata extract.

Anti-inflammatory Activity in TPA-Induced Ear Edema Mouse Model

This model is used to assess the topical anti-inflammatory effects of compounds by measuring the reduction in ear swelling induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][8]

Materials:

  • BALB/c or Swiss mice

  • Test compound (e.g., Erycristagallin or Erythrina extract) dissolved in a suitable vehicle (e.g., acetone)

  • TPA solution in acetone (e.g., 2.5 µ g/ear )

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Micropipettes

  • Ear punch biopsy tool

  • Analytical balance

Procedure:

  • Animal Grouping: Divide mice into control and treatment groups.

  • Treatment Application: Topically apply the test compound or vehicle to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Induction of Edema: After a set time (e.g., 30 minutes), topically apply TPA solution to the right ear of all mice (except the absolute control group).

  • Measurement of Edema: After a specific duration (e.g., 4-6 hours), measure the ear thickness with a digital caliper. Alternatively, euthanize the mice and take ear punch biopsies from both ears and weigh them.

  • Data Analysis: The degree of edema is calculated as the difference in weight or thickness between the right and left ears. Calculate the percentage of edema inhibition for the treated groups compared to the TPA-only group.

Anti-inflammatory Activity in Phospholipase A2-Induced Paw Edema Mouse Model

This model evaluates the ability of a compound to inhibit the inflammatory response triggered by phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[9][10]

Materials:

  • CD-1 or Swiss mice

  • Test compound (e.g., Erycristagallin or Erythrina extract)

  • Phospholipase A2 from snake venom (e.g., from Agkistrodon piscivorus piscivorus)

  • Vehicle control

  • Standard anti-inflammatory drug

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide mice into various groups.

  • Treatment Administration: Administer the test compound or vehicle via a suitable route (e.g., oral, intraperitoneal, or co-injection with PLA2).

  • Induction of Edema: Inject a small volume of PLA2 solution into the subplantar region of the right hind paw. The left paw is injected with saline as a control.

  • Measurement of Edema: Measure the paw volume or thickness at different time points after PLA2 injection (e.g., 10, 30, 60, 120 minutes) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the PLA2-only control group.

Signaling Pathways

The bioactive compounds in Erythrina variegata, such as flavonoids and alkaloids, are thought to exert their anti-tumor and anti-inflammatory effects by modulating key signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Flavonoids from Erythrina variegata have been suggested to inhibit this pathway, leading to anti-tumor effects.[11][12]

Proposed Mechanism of Inhibition by Erythrina variegata Compounds:

  • Inhibition of Receptor Tyrosine Kinase (RTK) activation: Growth factors binding to RTKs trigger the activation of PI3K. Compounds from E. variegata may interfere with this binding or the subsequent kinase activity.

  • Direct Inhibition of PI3K: The bioactive molecules may directly bind to and inhibit the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3.

  • Inhibition of Akt Activation: By reducing the levels of PIP3, the recruitment and phosphorylation of Akt at the cell membrane are diminished.

  • Downstream Effects: The inhibition of Akt leads to the activation of pro-apoptotic proteins (e.g., Bad, Bax) and the inhibition of cell cycle progression.

PI3K/Akt Signaling Pathway and Potential Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Erythrina Erythrina variegata Compounds Erythrina->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by compounds from Erythrina variegata.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Phenolic compounds in Erythrina variegata are believed to exert their anti-inflammatory effects by inhibiting this pathway.[2]

Proposed Mechanism of Inhibition by Erythrina variegata Compounds:

  • Inhibition of IKK complex: The IκB kinase (IKK) complex is responsible for phosphorylating IκBα, the inhibitor of NF-κB. Bioactive compounds may inhibit the activity of the IKK complex.

  • Prevention of IκBα Degradation: By inhibiting IκBα phosphorylation, its subsequent ubiquitination and proteasomal degradation are prevented.

  • Sequestration of NF-κB in the Cytoplasm: With IκBα remaining bound to NF-κB, the NF-κB dimer is retained in the cytoplasm and cannot translocate to the nucleus.

  • Reduced Pro-inflammatory Gene Expression: The lack of nuclear NF-κB leads to a decrease in the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

NF-κB Signaling Pathway and Potential Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Erythrina Erythrina variegata Compounds Erythrina->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates

Caption: Proposed inhibition of the NF-κB signaling pathway by compounds from Erythrina variegata.

Conclusion

The in vivo studies on Erythrina variegata extracts demonstrate promising anti-tumor and anti-inflammatory activities in various mouse models. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this plant and its bioactive constituents, including Erythrin D. Future studies should focus on isolating and characterizing the specific compounds responsible for the observed effects and elucidating their precise mechanisms of action. This will be crucial for the development of novel and effective therapeutic agents for cancer and inflammatory diseases.

References

Application Notes & Protocols for the Characterization of Erythrinin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin D is an isoflavonoid isolated from the ethanol extract of Erythrina arborescens.[1] Like other alkaloids from the Erythrina genus, it is a subject of interest for its potential pharmacological activities. Preliminary research suggests that Erythrina alkaloids interact with neurotransmitter systems, notably as potent inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), indicating potential applications in neuropharmacology. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, including its chromatographic separation, and spectroscopic analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₁₈O₆[2]
Molecular Weight 366.4 g/mol [2]
Appearance Yellow powder
IUPAC Name 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a fundamental technique for the purification and quantification of this compound from plant extracts or synthetic reaction mixtures. A reversed-phase HPLC method is generally suitable for the separation of isoflavonoids.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water (Solvent B), both containing 0.1% formic acid to improve peak shape.

  • Gradient Program:

    • 0-5 min: 10% A

    • 5-30 min: 10-80% A (linear gradient)

    • 30-35 min: 80% A (isocratic)

    • 35-40 min: 80-10% A (linear gradient)

    • 40-45 min: 10% A (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitoring at 254 nm and 280 nm is recommended for the detection of isoflavonoids. A PDA detector will allow for the acquisition of the full UV spectrum.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Expected Results: this compound should elute as a sharp peak. The retention time and UV spectrum can be used for its identification and quantification against a reference standard.

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurements.

  • MS Scan Range: m/z 100-1000

  • MS/MS Analysis: For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is a common fragmentation method.

  • Data Analysis: The fragmentation pattern of erythrinian alkaloids often involves neutral losses of small molecules such as CH₃OH and H₂O. The Retro-Diels-Alder (RDA) reaction is also a common fragmentation pathway for certain subclasses of these alkaloids.

Quantitative Data:

ParameterObserved Value
Protonated Molecule [M+H]⁺ (m/z) 367.1182 (Calculated for C₂₁H₁₉O₆⁺)
Major Fragment Ions (m/z) To be determined experimentally. Expected fragments may arise from the loss of a methoxy group (-31 Da), a water molecule (-18 Da), and cleavage of the pyran ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

  • Experiments:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and chemical environment of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign all signals unambiguously.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.

Quantitative Data (¹H and ¹³C NMR in CDCl₃):

PositionδC (ppm)δH (ppm, mult., J in Hz)
2154.58.25 (s)
3123.5
4182.2
4a114.2
5162.913.5 (s, -OH)
698.6
7165.7
894.26.45 (s)
8a158.1
1'122.9
2'130.57.45 (d, 8.5)
3'116.06.92 (d, 8.5)
4'158.1
5'116.06.92 (d, 8.5)
6'130.57.45 (d, 8.5)
1''79.2
2''28.51.55 (s)
3''28.51.55 (s)
1''-OCH₃50.13.25 (s)

Note: The chemical shift values are based on typical values for similar isoflavonoid structures and should be confirmed by experimental data.

Experimental Workflows

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

experimental_workflow cluster_elucidation Structural Elucidation plant_material Erythrina sp. Plant Material (e.g., stem bark) extraction Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) analytical_hplc Analytical HPLC (Purity Check)

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway

Erythrina alkaloids are known to be potent inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4] This inhibition is believed to be a key mechanism behind their observed neurological effects.

The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ach Acetylcholine (ACh) nachr α4β2 Nicotinic Acetylcholine Receptor ach->nachr Binds to ion_channel Ion Channel nachr->ion_channel Activates depolarization Depolarization ion_channel->depolarization Na⁺/Ca²⁺ influx neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation erythrinin_d This compound erythrinin_d->nachr Inhibits

Caption: Proposed mechanism of this compound as a nAChR antagonist.

Quantitative Data for nAChR Inhibition by Erythrina Alkaloids:

CompoundReceptor SubtypeIC₅₀Source
(+)-Erythravineα76 µM[3]
α4β213 nM[3]
(+)-11α-hydroxyerythravineα75 µM[3]
α4β24 nM[3]

These data for structurally related compounds strongly suggest that this compound is also likely to be a potent inhibitor of nAChRs, particularly the α4β2 subtype.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purification and quantification, mass spectrometry for molecular weight determination and structural fragmentation analysis, and NMR spectroscopy for complete structural elucidation is essential for a thorough understanding of this isoflavonoid. The provided signaling pathway information highlights a key potential mechanism of action for this compound, paving the way for further pharmacological investigation.

References

Application Notes and Protocols for the Formulation of Erythrinin D in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Erythrinin D, a promising isoflavone compound, for preclinical in vitro and in vivo studies. Due to its classification as an isoflavone, this compound is anticipated to have low aqueous solubility, a common challenge for this class of compounds that can hinder bioavailability and lead to inconsistent experimental results.

This compound is an alkaloid natural product isolated from plants of the Erythrina genus and is being investigated for its potential therapeutic effects, including in the context of prostate and breast cancer.[][] Like many isoflavones, its utility in preclinical settings is dependent on the development of appropriate formulations to ensure adequate solubility and exposure.

This document outlines several strategies to enhance the solubility and bioavailability of this compound, enabling more reliable and reproducible preclinical evaluation. The protocols provided are based on established methods for formulating poorly soluble compounds, particularly other isoflavones with known physicochemical properties.

Physicochemical Properties and Formulation Challenges

The primary challenge in the preclinical development of this compound is, therefore, overcoming its expected poor aqueous solubility to achieve sufficient concentrations for pharmacological testing and to ensure adequate absorption and bioavailability in in vivo models.

Quantitative Data Summary for Formulation Development

The following tables summarize key parameters for the formulation of poorly soluble isoflavones, with example data provided from related compounds to guide the formulation development of this compound.

Table 1: Physicochemical Properties of this compound and Structurally Similar Isoflavones

PropertyThis compoundGenistein (Example)Daidzein (Example)Source
Molecular Formula C₂₁H₁₈O₆C₁₅H₁₀O₅C₁₅H₁₀O₄[7]
Molecular Weight ( g/mol ) 366.4270.24254.24[7]
Aqueous Solubility Data not available~3 x 10⁻⁶ M (~0.81 µg/mL)~10 x 10⁻⁶ M (~2.54 µg/mL)[3][4]
LogP (calculated) Data not available~2.9~2.5
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl AcetateSoluble in DMSO, ethanolSoluble in DMSO, ethanol[8]

Table 2: Overview of Formulation Strategies for Poorly Soluble Isoflavones

Formulation StrategyKey ExcipientsTypical Concentration Range of ExcipientsAdvantagesDisadvantages
Co-solvent System Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO)10-60% v/vSimple to prepare, suitable for high-throughput screening.Risk of precipitation upon dilution in aqueous media. Potential for solvent toxicity.
Aqueous Suspension Methylcellulose, Hydroxypropyl methylcellulose (HPMC), Tween 80, Sodium carboxymethyl cellulose0.5-2% w/v (viscosity modifier), 0.1-1% v/v (surfactant)Higher drug loading possible. Can be suitable for oral administration.Physical instability (settling, aggregation). Requires careful particle size control.
Cyclodextrin Complexation β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Molar ratio of Drug:CD from 1:1 to 1:10Significantly increases aqueous solubility. Can improve stability.Limited by the solubility of the cyclodextrin itself. Can be a more complex preparation.
Lipid-Based Formulation Vegetable oils (e.g., corn oil, sesame oil), Medium-chain triglycerides (MCTs), Surfactants (e.g., Cremophor EL, Solutol HS 15)Varies widely based on formulation type (e.g., oily solution, SEDDS)Can enhance lymphatic absorption, bypassing first-pass metabolism. Good for highly lipophilic compounds.Potential for gastrointestinal side effects. More complex to develop and characterize.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations for preclinical research.

Protocol 1: Preparation of an this compound Co-solvent Formulation for In Vitro Studies

This protocol describes the preparation of a stock solution of this compound in a co-solvent system, suitable for initial in vitro screening assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 273 µL of DMSO to the tube to achieve a 10 mM stock solution (based on a molecular weight of 366.4 g/mol ).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary.

  • For cell-based assays, this 10 mM stock solution can be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • To assess for potential precipitation, visually inspect the diluted solutions and measure turbidity using a spectrophotometer at 600 nm before adding to cells.

Protocol 2: Preparation of an Oral Gavage Suspension of this compound

This protocol details the preparation of a homogenous suspension of this compound for oral administration in rodent models.

Materials:

  • This compound powder

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

Procedure:

  • Prepare the vehicle by dissolving 0.5 g of HPMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature. Add 0.1 mL of Tween 80 and stir until fully dispersed.

  • Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, a 1 mg/mL suspension is needed.

  • Weigh the calculated amount of this compound.

  • Place the this compound powder in a mortar. Add a small volume of the vehicle (e.g., 1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the powder and preventing clumping.

  • Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Transfer the contents to a beaker with a magnetic stir bar and stir continuously for at least 30 minutes to ensure a homogenous suspension.

  • The suspension should be stirred continuously during dosing to ensure uniform administration.

  • Characterize the suspension for particle size distribution using laser diffraction and visually inspect for any signs of aggregation or settling.

Protocol 3: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to enhance the aqueous solubility of this compound through complexation with HP-β-CD, suitable for both in vitro and in vivo applications where a true solution is desired.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or cell culture grade water

  • Vortex mixer

  • Sonicator

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL.

  • Accurately weigh the desired amount of this compound.

  • Add the this compound powder to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Place the mixture on a stir plate and stir at room temperature overnight, protected from light.

  • The following day, sonicate the mixture for 30-60 minutes to aid in complexation.

  • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate should be determined by a validated analytical method, such as HPLC-UV.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway

Isoflavones are known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3] The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common target of isoflavonoids.

MAPK_Signaling_Pathway Erythrinin_D This compound MEK MEK Erythrinin_D->MEK Inhibition Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Modulation Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: MAPK signaling pathway potentially modulated by this compound.

Experimental Workflow

The following workflow outlines a systematic approach to selecting an appropriate formulation for preclinical studies of this compound.

Formulation_Workflow Start Start: this compound (Poorly Soluble) Characterization Physicochemical Characterization (Solubility, LogP, pKa) Start->Characterization Formulation_Screening Formulation Screening (Co-solvent, Suspension, Cyclodextrin) Characterization->Formulation_Screening In_Vitro_Testing In Vitro Testing (Cell-based assays) Formulation_Screening->In_Vitro_Testing In_Vivo_Testing In Vivo PK/PD Studies (Oral, IV) Formulation_Screening->In_Vivo_Testing Lead_Formulation Select Lead Formulation In_Vitro_Testing->Lead_Formulation In_Vivo_Testing->Lead_Formulation Tox_Studies Preclinical Toxicology Studies Lead_Formulation->Tox_Studies End End Tox_Studies->End

Caption: Workflow for preclinical formulation development of this compound.

References

Application Notes and Protocols for High-Content Screening Assays of Erythrinan D Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinan D, a member of the Erythrina alkaloids, has garnered significant interest within the scientific community due to its diverse pharmacological potential. Preclinical studies have indicated its promising bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] High-content screening (HCS) offers a powerful, image-based, multi-parametric approach to systematically investigate these bioactivities at the cellular level, providing crucial data for drug discovery and development programs.[2][3]

These application notes provide detailed protocols for robust HCS assays designed to quantify the anti-inflammatory, cytotoxic, and neuroprotective properties of Erythrinan D. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate the efficient evaluation of Erythrinan D and its analogs.

Anti-inflammatory Bioactivity: NF-κB Translocation Assay

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. This HCS assay quantifies the inhibitory effect of Erythrinan D on NF-κB nuclear translocation.

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture a suitable cell line, such as HeLa or RAW 264.7 macrophages, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into a 96-well or 384-well clear-bottom imaging plate at a density that ensures a sub-confluent monolayer at the time of the assay.

2. Compound Treatment:

  • Prepare a dilution series of Erythrinan D in assay medium.

  • Add the Erythrinan D dilutions to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NF-κB translocation.

3. Stimulation:

  • Induce NF-κB translocation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL for 30 minutes.

4. Fixation and Staining:

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

5. High-Content Imaging and Analysis:

  • Acquire images using an HCS platform with appropriate filter sets for the chosen fluorophores.

  • Analyze the images using a suitable software package to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells.

  • The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the extent of NF-κB translocation.

Data Presentation
Treatment GroupConcentration (µM)Nuclear/Cytoplasmic NF-κB Ratio% Inhibition of Translocation
Vehicle Control (DMSO)-(Normalized to 1)0%
TNF-α (20 ng/mL)-(Value > 1)N/A
Positive Control(e.g., 10 µM)(Value close to 1)(Calculated)
Erythrinan D0.1(Experimental Value)(Calculated)
Erythrinan D1(Experimental Value)(Calculated)
Erythrinan D10(Experimental Value)(Calculated)
Erythrinan D50(Experimental Value)(Calculated)
Erythrinan D100(Experimental Value)(Calculated)

Signaling Pathway and Workflow

G cluster_workflow NF-κB Translocation Assay Workflow cluster_pathway Inhibition of NF-κB Signaling A Seed Cells B Treat with Erythrinan D A->B C Stimulate with TNF-α B->C D Fix and Stain (NF-κB p65, Nucleus) C->D E High-Content Imaging D->E F Image Analysis (Nuclear/Cytoplasmic Ratio) E->F TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates ErythrinanD Erythrinan D ErythrinanD->TAK1 Inhibits

Caption: Workflow for NF-κB translocation assay and proposed mechanism of Erythrinan D.

Anticancer Bioactivity: Cytotoxicity Assay

The cytotoxic potential of Erythrinan D against various cancer cell lines can be effectively screened using a high-content imaging-based cytotoxicity assay. This assay simultaneously measures cell viability and membrane integrity, providing a more detailed picture of the compound's effect than traditional single-endpoint assays.

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in their recommended media.

  • Seed the cells into a 96-well or 384-well clear-bottom imaging plate at an appropriate density.

2. Compound Treatment:

  • Prepare a serial dilution of Erythrinan D.

  • Treat the cells with the Erythrinan D dilutions for 24, 48, or 72 hours. Include a vehicle control and a positive control cytotoxic drug (e.g., Doxorubicin).

3. Staining:

  • Add a solution containing a live-cell stain (e.g., Calcein AM, which stains the cytoplasm of viable cells green) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1, which stains the nuclei of membrane-compromised cells red) to each well.

  • Incubate for 15-30 minutes at 37°C.

4. High-Content Imaging and Analysis:

  • Acquire images using an HCS platform with appropriate filter sets for the live and dead cell stains.

  • Analyze the images to count the number of live (green) and dead (red) cells in each well.

  • The percentage of cytotoxicity is calculated as: (Number of Dead Cells / (Number of Live Cells + Number of Dead Cells)) * 100.

Data Presentation
Cell LineErythrinan D IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)(Experimental Value)(Reference Value)
A549 (Lung Cancer)(Experimental Value)(Reference Value)
HeLa (Cervical Cancer)(Experimental Value)(Reference Value)
HEK293 (Normal)(Experimental Value)(Reference Value)

Note: IC₅₀ values for Erythrina alkaloids can vary. For instance, some studies have reported IC₅₀ values for related compounds in the low micromolar range against various cancer cell lines.[2][6]

Signaling Pathway and Workflow

G cluster_workflow Cytotoxicity Assay Workflow cluster_pathway Induction of Apoptosis A Seed Cancer Cells B Treat with Erythrinan D A->B C Stain (Live/Dead Dyes) B->C D High-Content Imaging C->D E Image Analysis (Cell Count) D->E F Calculate % Cytotoxicity E->F ErythrinanD Erythrinan D PI3K PI3K ErythrinanD->PI3K Inhibits? Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Workflow for HCS cytotoxicity assay and a potential apoptotic pathway.

Neuroprotective Bioactivity: Neurite Outgrowth Assay

Erythrinan alkaloids have shown potential for neuroprotection, which can be assessed by their ability to promote neurite outgrowth in neuronal cells.[3] This HCS assay quantifies changes in neurite length and branching, providing insights into the neuro-regenerative potential of Erythrinan D.

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture a neuronal cell line, such as PC-12 or SH-SY5Y, in appropriate media. For PC-12 cells, differentiation is often induced with Nerve Growth Factor (NGF).

  • Seed the cells onto plates pre-coated with an extracellular matrix protein (e.g., collagen or laminin) to promote attachment and neurite extension.

2. Compound Treatment:

  • Prepare a dilution series of Erythrinan D.

  • Treat the cells with Erythrinan D for a period of 24 to 72 hours. Include a vehicle control and a positive control for neurite outgrowth (e.g., NGF for PC-12 cells).

3. Fixation and Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites.

  • Use a fluorescently labeled secondary antibody and a nuclear counterstain.

4. High-Content Imaging and Analysis:

  • Acquire images using an HCS platform.

  • Utilize a neurite outgrowth analysis module in the software to automatically trace and measure various parameters, including:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

Data Presentation
Treatment GroupConcentration (µM)Average Neurite Length (µm/neuron)Average Branch Points per Neuron
Vehicle Control-(Baseline Value)(Baseline Value)
Positive Control (NGF)(e.g., 50 ng/mL)(Increased Value)(Increased Value)
Erythrinan D0.1(Experimental Value)(Experimental Value)
Erythrinan D1(Experimental Value)(Experimental Value)
Erythrinan D10(Experimental Value)(Experimental Value)
Erythrinan D50(Experimental Value)(Experimental Value)
Erythrinan D100(Experimental Value)(Experimental Value)

Signaling Pathway and Workflow

G cluster_workflow Neurite Outgrowth Assay Workflow cluster_pathway Promotion of Neurite Outgrowth A Seed Neuronal Cells B Treat with Erythrinan D A->B C Fix and Stain (β-III Tubulin, Nucleus) B->C D High-Content Imaging C->D E Image Analysis (Neurite Tracing) D->E F Quantify Neurite Length & Branching E->F ErythrinanD Erythrinan D PI3K PI3K ErythrinanD->PI3K Modulates? MAPK MAPK (ERK) ErythrinanD->MAPK Modulates? NeurotrophicFactors Neurotrophic Factors (e.g., NGF) Receptor Receptor Tyrosine Kinase NeurotrophicFactors->Receptor Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt Cytoskeleton Cytoskeletal Reorganization Akt->Cytoskeleton CREB CREB MAPK->CREB CREB->Cytoskeleton NeuriteOutgrowth Neurite Outgrowth Cytoskeleton->NeuriteOutgrowth

Caption: Workflow for HCS neurite outgrowth assay and potential signaling pathways.

Conclusion

The high-content screening assays detailed in these application notes provide a comprehensive framework for the systematic evaluation of Erythrinan D's bioactivities. By employing these robust and quantitative methods, researchers can gain valuable insights into the anti-inflammatory, anticancer, and neuroprotective potential of this promising natural compound, thereby accelerating its journey through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways will be crucial for a complete understanding of Erythrinan D's mechanisms of action.

References

Application Notes and Protocols: Erythrinin D in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Erythrinin D, a bioactive alkaloid isolated from plants of the Erythrina genus, in neuropharmacological research models. This document outlines its mechanism of action, summarizes key quantitative data from related compounds, and provides detailed experimental protocols for relevant assays.

Introduction

This compound is an alkaloid known for its activity within the central nervous system (CNS).[1][2][3] Research into Erythrina alkaloids has revealed their potential as modulators of key neuro-transmission pathways, suggesting therapeutic potential for a range of neurological disorders. The primary modes of action identified for this class of compounds are antagonism of nicotinic acetylcholine receptors (nAChRs) and inhibition of acetylcholinesterase (AChE).[3][4][5][6]

Mechanism of Action

This compound and related Erythrina alkaloids exert their neuropharmacological effects primarily through two mechanisms:

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: These alkaloids act as competitive antagonists at neuronal nAChRs, with a notable selectivity for the α4β2 subtype.[4][5][6] By blocking these ligand-gated ion channels, this compound can modulate cholinergic neurotransmission, which is crucial for cognitive processes, learning, memory, and attention.

  • Cholinesterase Inhibition: Certain Erythrina alkaloids have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][5] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic signaling. This dual action on the cholinergic system makes this compound a compound of significant interest for the study and potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, studies on closely related Erythrina alkaloids provide valuable insights into the potency of this class of compounds.

Table 1: Inhibitory Activity of Erythrina Alkaloids on Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeIC50Reference
(+)-Erythravineα76 µM[4]
(+)-Erythravineα4β213 nM[4]
(+)-11α-hydroxyerythravineα75 µM[4]
(+)-11α-hydroxyerythravineα4β24 nM[4]

Table 2: Cholinesterase Inhibitory Activity of Erythrina variegata Bark Extract

Extract FractionEnzymeIC50Reference
ChloroformAcetylcholinesterase (AChE)38.03 ± 1.987 µg/mL[7]
ChloroformButyrylcholinesterase (BuChE)20.67 ± 2.794 µg/mL[7]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the neuropharmacological assessment of this compound.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 25 µL of each concentration of this compound working solution.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration of this compound.

Protocol 2: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is used to determine the binding affinity of this compound to a specific nAChR subtype (e.g., α4β2).

Materials:

  • This compound

  • Cell membranes expressing the desired nAChR subtype (e.g., from SH-EP1-hα4β2 cells)

  • Radioligand (e.g., [³H]cytisine or [³H]epibatidine)

  • Binding buffer (e.g., Tris-HCl buffer with physiological salts)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In microcentrifuge tubes, combine the cell membranes, radioligand, and either this compound solution, binding buffer (for total binding), or non-specific binding control.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Erythrinin_D_Mechanism_of_Action cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Antagonism cluster_AChE Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Binds ErythrininD1 This compound ErythrininD1->nAChR Competitively Binds ErythrininD1->Block IonChannel Ion Channel (Na+, K+, Ca++) nAChR->IonChannel Opens Depolarization Neuronal Depolarization IonChannel->Depolarization Influx ACh_synapse Acetylcholine in Synapse AChE AChE ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_synapse->Postsynaptic_Receptor Binds ErythrininD2 This compound ErythrininD2->AChE Inhibits CholineAcetate Choline + Acetate AChE->CholineAcetate Increased_Signaling Enhanced Cholinergic Signaling Postsynaptic_Receptor->Increased_Signaling

Caption: Dual mechanism of this compound in the CNS.

AChE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound, AChE, ATCI, DTNB) start->prepare_reagents add_components Add this compound, Buffer, & AChE to 96-well plate prepare_reagents->add_components incubate1 Incubate (15 min, 25°C) add_components->incubate1 add_dtbn Add DTNB incubate1->add_dtbn start_reaction Initiate reaction with ATCI add_dtbn->start_reaction measure_absorbance Measure Absorbance at 412 nm start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for AChE inhibition assay.

Radioligand_Binding_Assay_Workflow start Start prepare_assay Prepare Assay Mix (Membranes, Radioligand, this compound) start->prepare_assay incubate Incubate to Equilibrium prepare_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze_data Calculate Specific Binding quantify->analyze_data determine_ki Determine Ki from IC50 analyze_data->determine_ki end End determine_ki->end

Caption: Workflow for radioligand binding assay.

References

Troubleshooting & Optimization

Improving the solubility of Erythrinin D for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Erythrinin D in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural compound classified as both a prenylated isoflavonoid and an alkaloid.[1] It is isolated from plants of the Erythrina genus, such as the bark of Erythrina variegata.[1] Its molecular formula is C₂₁H₁₈O₆, with a molecular weight of 366.37 g/mol .

Q2: What are the known biological activities of this compound and related compounds?

A2: Erythrin D belongs to a class of compounds (isoflavonoids and Erythrina alkaloids) that have been investigated for a variety of biological activities. Studies on related compounds from Erythrina species suggest potential anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The prenyl group in similar isoflavonoids is often associated with enhanced biological activity due to increased lipophilicity, which may improve interaction with cellular membranes.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vitro biological assays, DMSO is the most commonly used solvent for preparing stock solutions.

Q4: What is the recommended storage condition for this compound solutions?

A4: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution and store them at -80°C for up to six months or at -20°C for up to one month.[6] It is advisable to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility and Precipitation Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. 1. Inappropriate solvent: While this compound is soluble in DMSO, its solubility in aqueous solutions like PBS or cell culture media is very low. 2. Low temperature: Solubility can be temperature-dependent. 3. Insufficient mixing: The compound may not have been adequately vortexed or sonicated.1. Use a recommended organic solvent like DMSO to prepare a concentrated stock solution first. 2. Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate to aid dissolution. Ensure the vial is tightly capped. 3. Ensure thorough mixing by vortexing for several minutes. If particles persist, brief sonication may be helpful.
Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium. 1. High final concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit. 2. Rapid dilution: Adding the DMSO stock directly and quickly to the aqueous solution can cause the compound to precipitate out. 3. Low temperature of the aqueous solution: Diluting into a cold medium can decrease solubility. 4. High final DMSO concentration: While DMSO aids initial dissolution, a very high final concentration can be toxic to cells and may affect the experiment.1. Prepare a serial dilution of the stock solution in your aqueous buffer or medium to determine the maximum achievable concentration without precipitation. 2. Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling. This gradual addition helps in better dispersion. 3. Ensure your cell culture medium or buffer is at 37°C before adding the this compound stock solution. 4. Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.
Cloudiness or crystals appear in the cell culture plate after incubation. 1. Compound instability: this compound may degrade or precipitate over time in the culture medium. 2. Interaction with media components: The compound may interact with proteins or salts in the serum-containing medium, leading to precipitation. 3. Evaporation of media: Inadequate humidity in the incubator can lead to increased compound concentration and precipitation.1. Prepare fresh dilutions of this compound for each experiment. 2. Test the solubility and stability of this compound in both serum-free and serum-containing media to see if serum components contribute to precipitation. 3. Ensure proper humidification of the incubator to prevent evaporation from the culture plates.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
DMSOSoluble, at least up to 10 mM[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
WaterInsolubleInferred from organic solvent solubility

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Cytotoxicity (e.g., MTT, XTT)1 µM - 50 µMBased on IC₅₀ values of similar isoflavonoids.[7] A wide range is recommended for initial screening.
Anti-inflammatory (e.g., NO, cytokine measurement)1 µM - 25 µMBased on effective concentrations of other prenylated isoflavonoids.[2]
Antimicrobial (MIC determination)1 µg/mL - 100 µg/mLBased on MIC values of isoflavonoids from Erythrina variegata.[3][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 366.37 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO needed to make a 10 mM stock solution:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = (0.001 g / 366.37 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 273 µL

    • Add 273 µL of sterile DMSO to the microcentrifuge tube containing this compound.

    • Vortex the tube thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Important: Add the stock solution to the medium, not the other way around, and mix gently after each addition.

    • To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture wells is less than 0.5%. For a 1:1000 dilution (e.g., adding 1 µL of 10 mM stock to 1 mL of medium to get a 10 µM final concentration), the final DMSO concentration will be 0.1%.

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot precipitate Precipitation? dissolve->precipitate store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Serially Dilute Stock in Medium thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells dilute->precipitate precipitate->add_to_cells No check_conc Check Final Concentration precipitate->check_conc Yes slow_dilution Use Slow, Dropwise Dilution precipitate->slow_dilution Yes warm_medium Ensure Medium is Warm precipitate->warm_medium Yes

Caption: Workflow for preparing this compound solutions.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ErythrininD This compound PI3K PI3K ErythrininD->PI3K ERK ERK ErythrininD->ERK JNK JNK ErythrininD->JNK p38 p38 ErythrininD->p38 IKK IKK ErythrininD->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Cellular Responses (e.g., Inflammation, Proliferation, Apoptosis) mTOR->CellResponse ERK->CellResponse JNK->CellResponse p38->CellResponse IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->CellResponse

Caption: Potential inhibitory effects of this compound.

References

Optimizing Erythrinin D Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Erythrinin D concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a natural alkaloid compound isolated from plants of the Erythrina genus. While research on this compound is ongoing, studies on structurally similar alkaloids from the same genus, such as Erythraline, suggest that its cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Specifically, related compounds have been shown to induce caspase-independent apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A precise optimal concentration for this compound is cell-line dependent. However, based on published IC50 values for other cytotoxic alkaloids and isoflavonoids isolated from Erythrina species, a broad range of concentrations should be initially screened. A starting point could be a logarithmic dilution series ranging from 0.1 µM to 100 µM.

Data Presentation: Expected IC50 Ranges of Related Erythrina Alkaloids

CompoundCell LineIC50 Value
PhaseollidinPC3 (prostate cancer)8.83 ± 1.87 µM
AlpinumisoflavoneWiDr (colon cancer)5.63 µg/mL
AlpinumisoflavoneHeLa (cervical cancer)7.18 µg/mL
AlpinumisoflavoneHepG2 (liver cancer)18.08 µg/mL
Erybraedin ANon-small cell lung cancer- (Inhibits cell adhesion)
IsolupalbigeninMCF-7 (breast cancer)31.62 ± 2.86 µg∙mL⁻¹
IsolupalbigeninT47D (breast cancer)54.17 ± 2.69 µg∙mL⁻¹
IsolupalbigeninHeLa (cervical cancer)122.16 ± 5.17 µg∙mL⁻¹
Erythrina variegata L. methanol extractMCF-7 (breast cancer)92 µg/ml
Erythrina variegata L. methanol extractMDA-MB-231 (breast cancer)143 µg/ml

Q3: How should I dissolve this compound for my experiments?

As a natural alkaloid, this compound is likely to be hydrophobic. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the cell culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guides

Issue 1: this compound Precipitates in the Cell Culture Medium

  • Cause: The compound's low solubility in aqueous media can cause it to precipitate out of solution when the DMSO stock is diluted into the culture medium.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.

    • Serial Dilutions: Perform serial dilutions of the this compound stock in pre-warmed culture medium immediately before adding to the cells. Avoid storing diluted solutions for extended periods.

    • Vortexing/Mixing: Gently vortex or pipette mix the diluted this compound solution thoroughly before adding it to the wells.

    • Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. Ensure your experimental medium contains a consistent and appropriate serum concentration.

Issue 2: Inconsistent or Non-reproducible Cell Viability Results

  • Cause: Variability can arise from several factors, including inconsistent cell seeding, uneven compound distribution, or issues with the assay itself.

  • Troubleshooting Steps:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact the response to a cytotoxic compound.

    • Even Compound Distribution: After adding this compound, gently mix the plate on a shaker or by careful pipetting to ensure even distribution of the compound in each well.

    • Incubation Time: Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

    • Assay Protocol: Strictly adhere to the chosen cell viability assay protocol, paying close attention to incubation times and reagent volumes.

Issue 3: Suspected Interference of this compound with the MTT Assay

  • Cause: Some natural compounds can chemically react with the MTT reagent, leading to a false signal (either an overestimation or underestimation of cell viability).

  • Troubleshooting Steps:

    • Perform a "No-Cell" Control: Incubate this compound at the highest concentration used in your experiment in culture medium with the MTT reagent but without cells. If a color change occurs, it indicates direct reduction of MTT by the compound.

    • Use an Alternative Viability Assay: If interference is confirmed, switch to a different viability assay that has a different detection principle. Good alternatives include:

      • Resazurin (AlamarBlue) Assay: Measures the metabolic reduction of resazurin to the fluorescent resorufin.

      • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

      • LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells.

      • Trypan Blue Exclusion Assay: A direct count of viable cells based on membrane integrity.[3][4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for a predetermined time to induce apoptosis.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

  • Luminescence/Fluorescence Reading: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (in DMSO) dilute Serial Dilution of this compound prep_compound->dilute prep_cells Seed Cells in Microplate treat Treat Cells with this compound prep_cells->treat dilute->treat viability_assay Perform Cell Viability Assay (e.g., MTT) treat->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase) treat->apoptosis_assay cellcycle_assay Perform Cell Cycle Analysis (PI Staining) treat->cellcycle_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 analyze_apoptosis Analyze Apoptosis Induction apoptosis_assay->analyze_apoptosis analyze_cellcycle Analyze Cell Cycle Distribution cellcycle_assay->analyze_cellcycle troubleshooting_workflow Troubleshooting Common Issues cluster_precipitation Precipitation Observed? cluster_mtt_interference MTT Assay Interference? cluster_solutions Solutions start Inconsistent/Unexpected Results check_solubility Yes start->check_solubility no_precipitate No sol_precipitate Optimize DMSO Conc. Perform Serial Dilutions Check Serum Conc. check_solubility->sol_precipitate check_interference Yes no_precipitate->check_interference no_interference No sol_interference Use Alternative Assay (Resazurin, ATP, LDH) check_interference->sol_interference sol_variability Standardize Seeding Ensure Even Mixing Optimize Incubation no_interference->sol_variability signaling_pathway Hypothesized Signaling Pathway of Erythrinine D cluster_cell Cell ErythrininD This compound PI3K_Akt PI3K/Akt Pathway ErythrininD->PI3K_Akt Inhibition MAPK MAPK Pathway ErythrininD->MAPK Modulation CellCycle Cell Cycle Progression PI3K_Akt->CellCycle Apoptosis Apoptosis MAPK->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Caspase_Ind_Apoptosis Caspase-Independent Apoptosis Apoptosis->Caspase_Ind_Apoptosis

References

Troubleshooting Erythrinin D instability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin D. The following information addresses common challenges related to the stability of this compound in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive alkaloid extracted from the seeds and bark of Erythrina plants.[1] These plants are found in tropical and subtropical regions and have a history of use in traditional medicine. The primary mode of action for this compound is believed to involve the modulation of neurotransmitter systems, particularly nicotinic acetylcholine receptors, which can influence neural transmission in the central nervous system.[1]

Q2: What are the best practices for storing a DMSO stock solution of this compound?

To ensure the stability and integrity of your this compound stock solution in DMSO, it is recommended to:

  • Use anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may promote the degradation of dissolved compounds.

  • Store at low temperatures: For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C.

  • Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots.

  • Protect from light: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.

Q3: I observed precipitation in my this compound DMSO stock solution. What should I do?

Precipitation can occur for several reasons, including the use of non-anhydrous DMSO or exceeding the solubility limit of this compound.[2][3] To address this, you can try the following:

  • Gentle warming: Warm the solution in a water bath at 37°C for 10-15 minutes.

  • Sonication: Use a bath sonicator to help redissolve the precipitate.

  • Fresh DMSO: Prepare a new solution using fresh, anhydrous DMSO.

If precipitation persists, you may have exceeded the solubility of this compound in DMSO. It is recommended to prepare a new, less concentrated stock solution.

Troubleshooting Guide: this compound Instability in DMSO

This guide addresses common issues encountered when preparing and storing this compound solutions in DMSO.

Problem Potential Cause Recommended Solution
Loss of biological activity over time Degradation of this compound in DMSO solution.Store aliquots at -80°C and minimize freeze-thaw cycles. Perform a stability study (see Experimental Protocols) to determine the degradation rate under your storage conditions.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.Use fresh, anhydrous DMSO. Protect the solution from light and store it at a low temperature. Analyze the solution immediately after preparation whenever possible.
Inconsistent experimental results Instability of the compound in the final assay medium after dilution from the DMSO stock.Perform a time-course experiment in the final assay buffer to assess the stability of this compound under your experimental conditions.
Color change of the DMSO solution Oxidation or other chemical reactions.Degas the DMSO before use and store the solution under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.

Hypothetical Stability Data of this compound in DMSO

Storage Condition Time Point Concentration (mM) Purity (%) by HPLC Notes
Room Temperature (~25°C)0 hours1099.5Clear, colorless solution
24 hours1095.2Slight yellowing observed
48 hours1088.7Visible degradation products in HPLC
4°C0 hours1099.6Clear, colorless solution
24 hours1099.1No significant change
7 days1097.5Minor degradation peak observed
-20°C0 hours1099.4Clear, colorless solution
1 month1099.2Stable
3 months1098.9Minor degradation after multiple freeze-thaw cycles
-80°C0 hours1099.5Clear, colorless solution
6 months1099.4Highly stable, recommended for long-term storage

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a time-course stability study using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh this compound powder.

  • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex until fully dissolved.

3. Experimental Setup:

  • Aliquot the 10 mM stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

  • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours for room temperature; 0, 1, 3, 7 days for 4°C; and 0, 1, 3, 6 months for -20°C and -80°C), retrieve one aliquot from each storage condition.

  • For analysis, dilute the aliquot to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., 50:50 acetonitrile:water).

4. HPLC Analysis:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 10-90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of this compound at each time point.

  • Determine the percentage of this compound remaining relative to the initial time point (T=0).

  • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

Visualizations

Hypothetical Signaling Pathway of this compound

ErythrininD_Pathway Hypothetical Signaling Pathway of this compound ErythrininD This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) ErythrininD->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Neuronal Membrane Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter CNS_Effect CNS Effects (e.g., Anxiolytic) Neurotransmitter->CNS_Effect

Caption: Hypothetical signaling pathway of this compound's interaction with nicotinic acetylcholine receptors.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Troubleshooting this compound Instability in DMSO Start Instability Observed (e.g., precipitation, activity loss) Check_DMSO Check DMSO Quality (Anhydrous? Fresh?) Start->Check_DMSO Check_Storage Review Storage Conditions (Temp, Light, Freeze-Thaw) Start->Check_Storage Sonication Apply Gentle Warming and/or Sonication Start->Sonication If precipitation Prepare_New Prepare Fresh Solution with Anhydrous DMSO Check_DMSO->Prepare_New Check_Storage->Prepare_New Stability_Study Perform Stability Study (see protocol) Prepare_New->Stability_Study Sonication->Stability_Study End_Stable Solution is Stable Stability_Study->End_Stable If stable End_Unstable Consider Alternative Solvent Stability_Study->End_Unstable If unstable

Caption: A workflow for troubleshooting the instability of this compound in DMSO solutions.

Experimental Workflow for Stability Assessment

Stability_Workflow Experimental Workflow for this compound Stability Assessment Prep_Stock 1. Prepare 10 mM this compound Stock in Anhydrous DMSO Aliquot 2. Aliquot into Vials for Each Storage Condition Prep_Stock->Aliquot Store 3. Store at Different Conditions (RT, 4°C, -20°C, -80°C) Aliquot->Store Sample 4. Collect Aliquots at Defined Time Points Store->Sample Analyze 5. Dilute and Analyze by HPLC-UV Sample->Analyze Data_Analysis 6. Calculate % Remaining and Plot Degradation Curve Analyze->Data_Analysis

Caption: A step-by-step workflow for conducting a stability study of this compound in DMSO.

References

Technical Support Center: Overcoming Resistance to Erythrinin D in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Erythrinin D and its related compounds in cancer cell lines. As direct research on this compound resistance is limited, this guide is based on the known mechanisms of action of structurally similar compounds and established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in cancer cells?

A1: Based on studies of related compounds like Erianin and extracts from Erythrina variegata, this compound is presumed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The proposed mechanisms involve the modulation of key signaling pathways such as the MAPK/ERK and Wnt/β-catenin pathways, and regulation of the Bcl-2 family of proteins.[1][2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to apoptosis-inducing agents like this compound can arise from several factors:

  • Target Modification: Alterations in the direct molecular target of this compound, although not fully elucidated, could prevent drug binding.

  • Signaling Pathway Reactivation: Cancer cells can bypass the drug's effect by reactivating pro-survival signaling pathways. For instance, reactivation of the MAPK pathway is a common resistance mechanism to targeted inhibitors.[4][5]

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, particularly Bcl-2 and Mcl-1, can prevent the induction of apoptosis.[6][7][8][9]

  • Downregulation or Mutation of Pro-Apoptotic Proteins: Loss of function of pro-apoptotic proteins like Bax and Bak can inhibit the apoptotic cascade.

  • Inhibition of Caspase Activity: Cancer cells may develop mechanisms to inhibit the activity of caspases, the key executioners of apoptosis.[10][11][12]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the compound.[13]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically assessed using a cell viability assay such as the MTT or XTT assay.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Upregulation of Anti-Apoptotic Bcl-2 Family Proteins

  • Troubleshooting Steps:

    • Western Blot Analysis: Compare the protein expression levels of anti-apoptotic proteins (Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic proteins (Bax, Bak) in your resistant and parental cell lines. An increased ratio of anti- to pro-apoptotic proteins in the resistant line is indicative of this mechanism.

    • Co-treatment with Bcl-2 Inhibitors: Treat the resistant cells with a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax, Navitoclax). Restoration of apoptosis would suggest that Bcl-2 overexpression is a key resistance mechanism.

Possible Cause 2: Impaired Caspase Activation

  • Troubleshooting Steps:

    • Caspase Activity Assay: Use a fluorometric or colorimetric assay to measure the activity of key caspases (e.g., Caspase-3, -8, -9) in both parental and resistant cells after this compound treatment. A lack of caspase activation in the resistant line points to a blockage in the apoptotic signaling cascade.

    • Western Blot for Caspase Cleavage: Analyze the cleavage of caspases (e.g., cleaved Caspase-3, cleaved PARP) by Western blot. The absence of cleaved forms in resistant cells treated with this compound indicates a failure in caspase activation.

Problem 2: No significant change in cell viability after treatment.

Possible Cause 1: Alterations in Upstream Signaling Pathways (e.g., MAPK)

  • Troubleshooting Steps:

    • Phospho-Protein Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK) in both parental and resistant cells, with and without this compound treatment. Constitutive activation or reactivation of this pathway in resistant cells could be a mechanism of resistance.[4][5]

    • Combination Therapy with Pathway Inhibitors: Treat the resistant cells with a combination of this compound and a specific inhibitor of the reactivated pathway (e.g., a MEK or ERK inhibitor). If this combination restores sensitivity, it confirms the role of that pathway in resistance.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Expression of Efflux Pumps: Analyze the expression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1) using Western blot or qPCR.

    • Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in the presence of an efflux pump inhibitor (e.g., Verapamil). A restored cytotoxic effect would indicate the involvement of drug efflux in the resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)101
Resistant Subclone 1505
Resistant Subclone 212012

Table 2: Example Western Blot Densitometry Analysis of Apoptosis-Related Proteins

ProteinParental (Relative Expression)Resistant (Relative Expression)
Bcl-21.03.5
Bax1.00.8
Cleaved Caspase-31.00.2

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot for Key Signaling Proteins
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for this compound Resistance Start Decreased Sensitivity to this compound Observed CheckViability Confirm Resistance: Perform Dose-Response (MTT Assay) Compare IC50 to Parental Line Start->CheckViability IsResistant Resistance Confirmed? CheckViability->IsResistant InvestigateApoptosis Investigate Apoptosis Pathway: - Annexin V/PI Staining - Caspase Activity Assay - Western Blot for Cleaved Caspase-3/PARP IsResistant->InvestigateApoptosis Yes NoResistance No Significant Resistance IsResistant->NoResistance No ApoptosisBlocked Apoptosis Blocked? InvestigateApoptosis->ApoptosisBlocked CheckBcl2 Analyze Bcl-2 Family: Western Blot for Bcl-2, Bax, Mcl-1 ApoptosisBlocked->CheckBcl2 Yes InvestigateSignaling Investigate Signaling Pathways: Western Blot for p-ERK, p-Akt, β-catenin ApoptosisBlocked->InvestigateSignaling No Bcl2Therapy Strategy: Co-treatment with Bcl-2 Inhibitor CheckBcl2->Bcl2Therapy SignalingAltered Signaling Pathway Altered? InvestigateSignaling->SignalingAltered CombinationTherapy Strategy: Combination Therapy with Pathway Inhibitor SignalingAltered->CombinationTherapy Yes

Caption: Troubleshooting workflow for identifying mechanisms of resistance to this compound.

cluster_1 Potential Signaling Pathways of this compound Action and Resistance cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway ErythrininD This compound MEK MEK ErythrininD->MEK Inhibits (?) Bcl2 Bcl-2 (Anti-apoptotic) ErythrininD->Bcl2 Downregulates (?) RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resistance Resistance Mechanisms Resistance->ERK Reactivation Resistance->Bcl2 Upregulation Resistance->Caspases Inhibition cluster_2 Experimental Workflow for Annexin V / PI Apoptosis Assay Start Seed and Treat Cells with this compound Harvest Harvest Adherent and Floating Cells Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Technical Support Center: Minimizing Off-Target Effects of Erythrinin D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Erythrinin D in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural alkaloid compound extracted from plants of the Erythrina genus.[1][2] Its primary known mechanism of action involves the modulation of neurotransmitter systems, particularly as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Additionally, some in silico studies suggest that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target in acute myeloid leukemia.[3][4]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[5] These effects can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's therapeutic potential. For a compound like this compound, with a complex chemical structure, the likelihood of interacting with multiple proteins (a phenomenon known as polypharmacology) is a significant consideration.

Q3: What are the common causes of off-target effects with natural products like this compound?

A3: Common causes of off-target effects include:

  • Structural Similarity to Endogenous Ligands: this compound's structure may allow it to bind to receptors or enzymes that recognize similar molecular patterns.

  • Compound Promiscuity: The chemical scaffolds of some natural products are prone to interacting with multiple proteins.[5]

  • High Compound Concentrations: Using concentrations significantly higher than the binding affinity for the intended target increases the probability of binding to lower-affinity off-target proteins.[5][6]

  • Cellular Context: The specific expression levels of on- and off-target proteins in the cell line being used can influence the observed effects.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: High cytotoxicity observed at concentrations expected to be effective.

  • Possible Cause: The observed cell death may be due to off-target effects rather than the intended biological activity of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the EC50 (or IC50) for the desired effect and the CC50 for cytotoxicity. A narrow therapeutic window may indicate off-target toxicity.

    • Use a Structurally Unrelated Inhibitor: If available, use another compound with a different chemical structure that targets the same protein or pathway. If this second compound produces the same phenotype without the same level of toxicity, it strengthens the evidence for an on-target effect of this compound.[5]

    • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. Reversal of the cytotoxic phenotype would support an on-target mechanism.[6]

Problem 2: Inconsistent or unexpected phenotypic results across different cell lines.

  • Possible Cause: The expression levels of the intended target and potential off-targets of this compound may vary significantly between cell lines.

  • Troubleshooting Steps:

    • Characterize Target Expression: Quantify the expression level of the intended target protein (e.g., specific nAChR subunits or DHODH) in the cell lines being used via qPCR or Western blotting.

    • Profile Potential Off-Targets: If known, analyze the expression of common off-target families, such as other receptors or kinases.

    • Utilize Target Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the effect of this compound is diminished or abolished, it confirms on-target activity in that specific cell line.

Problem 3: Discrepancy between biochemical assay data and cell-based assay results.

  • Possible Cause: In a cell-based context, factors such as cell permeability, metabolism of this compound, or engagement of off-targets can alter the compound's activity compared to a purified protein assay.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[6]

    • Evaluate Compound Stability and Metabolism: Use techniques like LC-MS to determine the stability of this compound in your cell culture media and to identify any potential metabolites that might have their own biological activity.

Experimental Protocols & Data Presentation

Dose-Response Analysis for On-Target vs. Off-Target Effects

To differentiate between on-target and off-target effects, it is crucial to establish a clear concentration-dependent relationship for the desired phenotype versus any undesirable effects like cytotoxicity.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)On-Target Activity (% of Max)Cell Viability (%)
0.015100
0.12598
18595
109870
10010020
Key Experimental Methodologies

1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the direct binding of this compound to its intended target protein in a cellular environment.[5]

  • Methodology:

    • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a specified duration.

    • Cell Lysis: Harvest and lyse the cells to release the proteins.

    • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Centrifuge the heated samples to separate the soluble protein fraction from the aggregated proteins.

    • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • Analysis: In this compound-treated samples, the target protein should exhibit increased thermal stability (i.e., remain soluble at higher temperatures) compared to the vehicle control, indicating direct binding.

2. Target Knockdown using siRNA

  • Objective: To confirm that the observed cellular phenotype is dependent on the intended target of this compound.

  • Methodology:

    • siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the intended protein, alongside a non-targeting control siRNA.

    • Target Expression Analysis: After 48-72 hours, confirm the knockdown of the target protein using qPCR or Western blotting.

    • This compound Treatment: Treat both the target-knockdown and control cells with this compound at a concentration that elicits the desired phenotype.

    • Phenotypic Analysis: Measure the cellular response. A significant reduction or absence of the phenotype in the knockdown cells compared to the control cells indicates that the effect of this compound is mediated through the intended target.

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Phenotypic Effect of This compound Observed B Dose-Response Curve A->B C CETSA for Target Engagement A->C D Target Knockdown (siRNA) or Knockout (CRISPR) A->D F Structurally Unrelated Inhibitor A->F G Broad Panel Screening (e.g., Kinome Scan) A->G H On-Target Effect Confirmed B->H Correlates with Target IC50 C->H Target Stabilized E Rescue with Resistant Mutant D->E D->H Phenotype Abolished I Off-Target Effect Identified D->I Phenotype Persists E->H Phenotype Rescued F->H Same Phenotype F->I Different Phenotype G->I

Caption: A workflow for validating on-target vs. off-target effects.

Potential Signaling Pathways of this compound

Given the known interactions of Erythrinan alkaloids with neuronal nicotinic acetylcholine receptors (nAChRs), a potential signaling pathway to consider is the influx of cations leading to cellular depolarization and downstream signaling events.

ErythrininD This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) ErythrininD->nAChR Antagonism Depolarization Membrane Depolarization nAChR->Depolarization Cation Channel Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMK, PKC) Ca_Influx->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

References

Technical Support Center: Optimizing HPLC Parameters for Erythrinin D Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Erythrinin D.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoids.

1. Poor Peak Resolution or No Separation

  • Question: My chromatogram shows broad, overlapping peaks, or all components are eluting as a single peak. How can I improve the separation?

  • Answer: Poor resolution is a common issue that can be addressed by systematically optimizing your HPLC parameters. Here are the key steps:

    • Mobile Phase Composition: The composition of your mobile phase is a critical factor. For reversed-phase chromatography, which is common for flavonoids, you can increase the separation of less polar compounds by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Conversely, for more polar compounds, a slight increase in the organic solvent percentage might be beneficial.[1][2]

    • Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the separation of complex mixtures with a wide range of polarities. A gradient allows for the elution of a wider range of compounds with better peak shape. Start with a shallow gradient and then optimize the slope and duration.

    • Column Selection: Ensure you are using the appropriate column. A C18 column is a good starting point for flavonoid separation.[2] For improved resolution of closely related compounds, consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. However, be mindful that high temperatures can degrade some compounds.

2. Peak Tailing or Fronting

  • Question: My peaks are asymmetrical, showing tailing or fronting. What could be the cause and how do I fix it?

  • Answer: Asymmetrical peaks can affect the accuracy of quantification. Here’s how to troubleshoot this issue:

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica support. To mitigate this, try:

      • Lowering the pH of the mobile phase: Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) can protonate silanol groups and reduce these interactions.[2]

      • Using a base-deactivated column: These columns are specifically designed to minimize silanol interactions.

      • Column Overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample.

    • Peak Fronting: This is less common but can be caused by column overload or a collapsed column bed. If diluting the sample doesn't help, the column may need to be replaced.

3. Baseline Noise or Drift

  • Question: I'm observing a noisy or drifting baseline in my chromatogram. What are the potential sources and solutions?

  • Answer: A stable baseline is crucial for accurate peak integration. Here are common causes and remedies:

    • Mobile Phase Issues:

      • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[3][4]

      • Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.[3][4]

      • Immiscible Solvents: Ensure your mobile phase components are fully miscible.

    • Detector Issues: A dirty flow cell in the detector can cause noise. Flush the flow cell with an appropriate cleaning solution.

    • Pump Problems: Pulsations from the pump can also manifest as baseline noise. Ensure the pump is properly primed and the seals are in good condition.[3]

4. Retention Time Variability

  • Question: My retention times are shifting between injections. How can I improve reproducibility?

  • Answer: Consistent retention times are essential for compound identification. Here's how to address variability:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is consistent between batches. Small variations in pH or solvent ratios can affect retention times.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to retention time shifts.[2]

    • Pump Performance: Inconsistent flow rates from the pump can cause retention time drift. Check for leaks and ensure the pump is functioning correctly.

Frequently Asked Questions (FAQs)

1. What are the recommended starting HPLC parameters for this compound separation?

  • Answer: Since this compound is a flavonoid, a good starting point for method development would be a reversed-phase HPLC method. The following table summarizes recommended starting parameters based on general flavonoid analysis:

ParameterRecommended Starting Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol[2]
Gradient Start with a linear gradient from a low to high percentage of solvent B (e.g., 20% to 80% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[2]
Detection UV-Vis Diode Array Detector (DAD) at a wavelength where this compound has maximum absorbance (a UV scan of a standard is recommended)
Injection Volume 10-20 µL

2. How should I prepare my sample for HPLC analysis?

  • Answer: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.[1]

    • Extraction: Extract this compound from your sample matrix using a suitable solvent (e.g., methanol, ethanol).

    • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.

    • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration.

3. How can I confirm the identity of the this compound peak in my chromatogram?

  • Answer: Peak identification should be confirmed using multiple methods:

    • Spiking with a Standard: Co-inject your sample with a pure standard of this compound. The peak corresponding to this compound should increase in area.

    • UV-Vis Spectrum: If you are using a DAD, compare the UV-Vis spectrum of the peak in your sample with that of a pure this compound standard.

    • Mass Spectrometry (MS): For unambiguous identification, couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the peak should correspond to that of this compound.

Experimental Protocol: General Method for Flavonoid Separation

This protocol provides a general methodology for the separation of flavonoids, which can be adapted for this compound.

1. Materials and Reagents

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable acid modifier)

  • This compound standard (if available)

  • Sample containing this compound

  • 0.45 µm or 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for at least 15 minutes before use.

4. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of dilutions in the initial mobile phase composition.

  • Sample Solution: Extract the sample with methanol, filter the extract through a 0.45 µm syringe filter, and dilute with the initial mobile phase.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, monitoring at a specific wavelength (e.g., 254 nm or 280 nm) and acquiring spectra over a range (e.g., 200-400 nm).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
08020
252080
302080
318020
408020

6. Data Analysis

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify this compound by creating a calibration curve from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Injector Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Solutions for Poor Resolution cluster_peaks Solutions for Asymmetric Peaks cluster_baseline Solutions for Baseline Issues cluster_rt Solutions for RT Shifts Problem Chromatographic Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Overlapping Peaks Asymmetric_Peaks Asymmetric Peaks Problem->Asymmetric_Peaks Tailing/Fronting Baseline_Issues Baseline Issues Problem->Baseline_Issues Noise/Drift Retention_Time_Shift Retention Time Shift Problem->Retention_Time_Shift Inconsistent RT Optimize_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Optimize_Mobile_Phase Use_Gradient Switch to Gradient Poor_Resolution->Use_Gradient Change_Column Change Column Poor_Resolution->Change_Column Adjust_pH Adjust Mobile Phase pH Asymmetric_Peaks->Adjust_pH Reduce_Load Reduce Sample Load Asymmetric_Peaks->Reduce_Load Use_BD_Column Use Base-Deactivated Column Asymmetric_Peaks->Use_BD_Column Degas_Mobile_Phase Degas Mobile Phase Baseline_Issues->Degas_Mobile_Phase Use_HPLC_Grade Use HPLC-Grade Solvents Baseline_Issues->Use_HPLC_Grade Clean_Detector Clean Detector Cell Baseline_Issues->Clean_Detector Equilibrate_Column Equilibrate Column Retention_Time_Shift->Equilibrate_Column Control_Temperature Control Column Temperature Retention_Time_Shift->Control_Temperature Check_Pump Check Pump Performance Retention_Time_Shift->Check_Pump

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Cell Culture Contamination Issues When Working with Erythrinin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythrinin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments. While this compound itself is not a source of contamination, the introduction of any new compound, particularly a plant-derived one with limited aqueous solubility, requires stringent aseptic techniques to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself a source of microbial contamination?

No, this compound, as a purified chemical compound, is not a source of microbial contamination. Contamination in cell culture arises from external sources introduced during experimental procedures.[1][2][3] However, improper handling of the compound or its solvent can introduce contaminants into your culture.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation is a common issue when working with hydrophobic compounds like many plant-derived alkaloids.[4][5] Potential causes include:

  • Poor Aqueous Solubility: this compound may have low solubility in your cell culture medium.

  • High Stock Solution Concentration: A highly concentrated stock solution in an organic solvent (like DMSO) can cause the compound to precipitate when diluted into the aqueous medium.[6]

  • Solvent Shock: Rapidly adding the DMSO stock to the medium can cause localized high concentrations and precipitation.[7]

  • Interaction with Media Components: Salts, proteins, and other components in the medium can interact with this compound, reducing its solubility.[5][7]

  • Temperature Changes: Moving the medium from a refrigerator to a 37°C incubator can affect the solubility of its components.[5]

Q3: What is the recommended solvent and final concentration of the solvent for this compound in cell culture?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other similar compounds for in vitro assays.[8][9][10] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: My cells look unhealthy or are dying after treatment with this compound, but I don't see any typical signs of bacterial or fungal contamination. What could be the problem?

If overt microbial contamination is not visible, consider the following possibilities:

  • Cytotoxicity of this compound: this compound and related alkaloids from the Erythrina genus are known to have cytotoxic effects on various cell lines.[12][13][14][15] Your observed cell death could be a direct result of the compound's biological activity.

  • Chemical Contamination: Non-living contaminants can be introduced from various sources, including the reagents or water used to prepare media and buffers, or residues from equipment.[1][16] Endotoxins, which are byproducts of gram-negative bacteria, are a common type of chemical contaminant that can persist even after the bacteria are gone and can affect cell health.[16][17]

  • Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are not easily visible with a standard light microscope.[2] They can alter cell metabolism and growth without causing the typical turbidity seen with other bacterial contaminations.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Microbial Contamination

If you suspect microbial contamination (e.g., bacteria, fungi, yeast), follow these steps:

Symptom Possible Cause Troubleshooting Steps
Cloudy/Turbid Medium Bacterial or Yeast Contamination[3]1. Immediately discard the contaminated culture to prevent spreading.[3] 2. Decontaminate the incubator and biosafety cabinet.[3] 3. Review your aseptic technique. 4. Check all reagents, media, and sera for contamination.
Filamentous Growth/Spores Fungal (Mold) Contamination[3]1. Discard the contaminated culture. 2. Thoroughly clean and disinfect the incubator, paying attention to corners and water pans. 3. Check the HEPA filter in your biosafety cabinet.
Sudden pH Change (Yellow Medium) Bacterial Contamination[2]1. Discard the culture. 2. Review handling procedures and ensure all materials are sterile.
No Visible Contamination, but Poor Cell Health Mycoplasma Contamination[2]1. Quarantine the suspicious culture. 2. Test for mycoplasma using a specific detection kit (e.g., PCR-based). 3. If positive, discard the culture and all related reagents. Thoroughly decontaminate the work area.
Guide 2: Troubleshooting Chemical Contamination & Precipitation

If you suspect chemical contamination or are having issues with compound precipitation, refer to this guide:

Symptom Possible Cause Troubleshooting Steps
Precipitate Forms Immediately After Adding this compound Poor aqueous solubility, high DMSO concentration[7]1. Prepare a more dilute stock solution of this compound. 2. Add the stock solution to the medium dropwise while gently swirling.[7] 3. Ensure the final DMSO concentration is below 0.5%.[11]
Precipitate Forms Over Time in the Incubator Temperature-dependent solubility, interaction with media components[5][7]1. Pre-warm the medium to 37°C before adding the compound.[7] 2. Test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue.[7]
Inconsistent Experimental Results Chemical contaminants in reagents or water[1][16]1. Use high-purity, cell culture grade water and reagents.[1] 2. Test new batches of serum and media before use.

Data Presentation

Table 1: Cytotoxicity of Alkaloids and Isoflavonoids from Erythrina Species

This table summarizes the cytotoxic activity (IC₅₀ values) of various compounds isolated from the Erythrina genus against different cancer cell lines. This data can provide a reference for the expected cytotoxic potential when working with compounds from this plant family.

Compound Cell Line IC₅₀ (µM) Reference
Abyssinone IVMDA-MB-231-pcDNA14.43[12]
Sigmoidin ICCRF-CEM4.24[12]
Sophorapterocarpan ACCRF-CEM3.73[12]
6α-hydroxyphaseollidinCCRF-CEM3.36[12]
6α-hydroxyphaseollidinHepG26.44[12]
PhaseollidinPC3 (prostate cancer)8.83 ± 1.87[14]
IsolupalbigeninMCF-7 (breast cancer)77.79 ± 7.04[15]
Doxorubicin (Control)CCRF-CEM0.20[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO (cell culture grade)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, especially if the initial powder was not sterile.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

    • Store the aliquots at -20°C or -80°C, protected from light.[11]

Protocol 2: Cell Viability Assessment using Resazurin Assay

This protocol describes a common method to assess the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates (opaque-walled for fluorescence)

    • This compound stock solution

    • Cell culture medium

    • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[18]

    • Fluorescence plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%) across all wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of the resazurin solution to each well (for a final volume of 200 µL).[18]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[18][19]

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[18][20]

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Testing this compound

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells and Incubate seed_cells->treat_cells serial_dilute->treat_cells add_resazurin Add Resazurin Reagent treat_cells->add_resazurin measure_fluorescence Measure Fluorescence add_resazurin->measure_fluorescence calc_viability Calculate Cell Viability and IC50 measure_fluorescence->calc_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Diagram 2: Troubleshooting Logic for Contamination

troubleshoot_contamination start Suspected Contamination visual_check Visual Inspection (Microscope) start->visual_check turbid Cloudy/Turbid Medium? visual_check->turbid Yes no_visible No Visible Signs, Poor Cell Health visual_check->no_visible No filaments Filaments/Spores? turbid->filaments bacterial Action: - Discard Culture - Decontaminate Workspace - Review Aseptic Technique filaments->bacterial No fungal Action: - Discard Culture - Deep Clean Incubator - Check HEPA Filter filaments->fungal Yes mycoplasma_test Action: - Quarantine Culture - Perform Mycoplasma Test no_visible->mycoplasma_test mycoplasma_positive Positive Result: - Discard Culture & Reagents - Thorough Decontamination mycoplasma_test->mycoplasma_positive

Caption: Decision tree for troubleshooting cell culture contamination.

Diagram 3: Simplified NF-κB Signaling Pathway and Potential Inhibition by Flavonoids

Erythrina species are rich in flavonoids, which have been shown to inhibit the NF-κB signaling pathway.[21][22][23][24] This pathway is crucial in inflammation and cell survival.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK IkB_p P-IκB (Phosphorylated) IKK->IkB_p Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IKK IkB_deg IκB Degradation IkB_p->IkB_deg IkB_deg->NFkB Release DNA DNA NFkB_nuc->DNA gene_transcription Gene Transcription (Inflammation, Survival) DNA->gene_transcription Erythrinin Erythrina Flavonoids (e.g., this compound) Erythrinin->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by Erythrina flavonoids.

References

Interpreting unexpected results in Erythrinin D cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during cytotoxicity assays with Erythrinin D, an alkaloid compound from the Erythrina genus.[]

Frequently Asked Questions (FAQs)

Q1: Why are my cytotoxicity results for this compound highly variable between replicates?

A1: High variability is a common issue in cell-based assays and can stem from several sources. Key factors include inconsistent cell culture conditions, where cell density or passage number differs between experiments, leading to phenotypic drift.[2] Inaccurate pipetting, especially during serial dilutions and reagent additions, can introduce significant errors.[3] Furthermore, biological variability is inherent, as differences between cell donors or even between iPS cell clones from the same donor can be a source of variation.[4] Finally, ensure routine testing for contaminants like bacteria, yeast, or mycoplasma, which can drastically affect experimental outcomes.[2]

Q2: I'm observing a biphasic dose-response with this compound, where low concentrations appear to increase cell viability. Is this a valid result?

A2: Yes, this is a known phenomenon called hormesis or a biphasic dose-response. It is characterized by a stimulatory or proliferative effect at low doses and an inhibitory or cytotoxic effect at high doses.[5][6] This type of response is frequently observed with phytochemicals.[6] The stimulatory effect at low doses can be modest, often a 30-60% increase over the control.[6] This complex response can be analyzed using biphasic mathematical models which may help distinguish between target-specific effects (at lower concentrations) and off-target cytotoxicity (at higher concentrations).[7][8]

Q3: this compound is not showing the expected cytotoxicity in my chosen cell line. What are the potential reasons?

A3: Several factors could be at play. First, verify the compound's integrity; ensure it was dissolved correctly and stored properly to avoid degradation.[9] Second, the cell line's intrinsic resistance is a critical factor. The cytotoxic effects of many compounds are dependent on specific cellular pathways, and if your cell line lacks the target or has compensatory mechanisms, it may be less sensitive.[9] For example, some cancer cells develop resistance by overexpressing drug transporter proteins that pump chemotherapy agents out of the cell.[10][11] Finally, review your experimental parameters, such as cell seeding density and the duration of the treatment, as they may require optimization.[9]

Q4: The absorbance readings in my MTT assay are consistently too high or too low across the entire plate. What should I check?

A4:

  • High Absorbance: This can be caused by using too high a cell seeding density or by contamination with bacteria or yeast. It is also important to check the blank wells (media only), as high readings here could indicate contamination or interference from components in your culture medium, such as ascorbic acid.[12]

  • Low Absorbance: This often points to an insufficient number of cells per well or an inadequate incubation time with the MTT reagent. Some cell types may require longer than the standard 2-4 hours for the purple formazan precipitate to become visible.[12] Incomplete solubilization of the formazan crystals can also lead to low readings; ensure sufficient incubation time with the detergent/DMSO and check for remaining crystals.[12][13]

Q5: My LDH assay shows high background absorbance in the controls. What is causing this?

A5: High background in an LDH assay can be attributed to a few key factors. The serum used in cell culture media contains its own lactate dehydrogenase, which can cause high absorbance in the "medium control" wells; reducing the serum concentration to 1-5% may help.[14] High readings in the "spontaneous release" control (untreated cells) can result from excessive cell density or overly vigorous pipetting during cell plating, which can cause premature cell lysis.[14] Additionally, some test compounds can have inherent LDH activity, leading to false-positive results.[15]

Troubleshooting Guides

Guide 1: Diagnosing and Reducing High Variability

High standard error can obscure meaningful results.[3] Follow this workflow to identify and mitigate sources of variability.

G A High Variability Observed (e.g., SEM > 15%) B Review Cell Culture Practices A->B C Standardize Pipetting Technique A->C D Evaluate Assay Protocol A->D E Consistent Passage Number? Use cells within a defined range. B->E F Consistent Seeding Density? Automated or careful manual counting is key. B->F G Mycoplasma Contamination? Perform routine testing. B->G H Use Calibrated Pipettes? Reverse pipetting for viscous liquids. C->H I Proper Mixing? Ensure homogeneous cell suspension and drug dilutions. C->I J Edge Effects? Avoid using outer wells or fill them with sterile PBS/media. D->J K Sufficient Incubation Time? Ensure full reaction (e.g., formazan development). D->K L Results Improved? G->L I->L K->L

Caption: Troubleshooting workflow for high experimental variability.

Guide 2: Investigating Unexpected Dose-Response Curves

A non-sigmoidal dose-response curve requires careful interpretation.

G A Unexpected Dose-Response Curve (e.g., Biphasic/Hormetic) B Confirm Result is Repeatable A->B C Consider Assay Interference A->C D Explore Mechanism A->D E Repeat experiment with careful controls and wider dose range. B->E F Does this compound absorb light at assay wavelength? Run compound-only controls. C->F G Does compound affect assay chemistry? (e.g., reduce MTT, inhibit LDH) C->G H Use an orthogonal assay with a different endpoint (e.g., LDH vs. MTT). D->H I Is the effect real? Investigate signaling at low vs. high doses. D->I J Biphasic Response Confirmed E->J G->J H->J

Caption: Logical workflow for interpreting non-standard dose-responses.

Data Summary

Table 1: Troubleshooting Quick Reference for Common Assays
IssuePossible Cause(s)Suggested Solution(s)Assay
High Background Media components (serum, phenol red); Microbial contamination; Compound interference.Use serum-free media for assay; Check for contamination; Run compound-only controls.[14]MTT, LDH
Low Signal Insufficient cell number; Short incubation time; Incomplete formazan solubilization.Optimize cell seeding density; Increase incubation time; Ensure complete dissolution of crystals.[12]MTT
High Variability Inconsistent cell seeding; Pipetting errors; Edge effects in plate.Standardize cell counting and seeding; Use calibrated pipettes; Avoid outer wells.[2][3]All
Biphasic Response Hormesis; Compound has dual effects at different concentrations.Confirm with orthogonal assay; Widen and narrow the dose range to characterize the curve.[6]All
Table 2: Example Cytotoxicity of Compounds from Erythrina Genus

Note: Data for this compound is limited in publicly available literature. The following provides context on related compounds.

CompoundCell LineAssayIC50 ValueReference
ErythralineSiHa (Cervical Cancer)Not Specified12 µM[16]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)Resazurin3.36 µM[17]
Sigmoidin ICCRF-CEM (Leukemia)Resazurin4.24 µM[17]
Abyssinone IVMDA-MB-231 (Breast Cancer)Resazurin14.43 µM[17]

Mechanism of Action: Apoptosis Signaling

The cytotoxicity of compounds from the Erythrina genus is often linked to the induction of apoptosis (programmed cell death).[17] Apoptosis is executed through two primary signaling pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of effector caspases.[18][19]

G cluster_0 Extrinsic Pathway (Death Receptor) cluster_1 Intrinsic Pathway (Mitochondrial) FasL FasL / TNF-α DR Death Receptor (Fas / TNFR) FasL->DR DISC DISC Formation (FADD, TRADD) DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Bid tBid aC8->Bid C3 Pro-Caspase-3 aC8->C3 Stress This compound (Cellular Stress) Bax Pro-apoptotic (Bax, Bak) Stress->Bax Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apoptosome (Apaf-1, Cyt c) CytC->Apaf C9 Pro-Caspase-9 Apaf->C9 aC9 Active Caspase-9 C9->aC9 aC9->C3 Bid->Bax aC3 Active Caspase-3 C3->aC3 Apoptosis Apoptosis (Cell Death) aC3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and measures cell metabolic activity.[20] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[20]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate in the control cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[13][20]

  • Absorbance Reading: Mix gently on a plate shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of >650 nm.

  • Data Analysis: Subtract the average absorbance of blank wells (media + MTT + DMSO) from all other readings. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell membrane damage, which is a marker for cytotoxicity.[14]

  • Cell Seeding: Plate cells as described in the MTT protocol (Step 1).

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol (Step 2).

  • Establish Controls:

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the experiment.

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells) or directly collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light. The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm.[14]

  • Data Analysis:

    • Subtract the Medium Background Control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

Strategies to reduce Erythrinin D degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Erythrinin D during storage. The following information is based on general best practices for the handling of flavonoids and alkaloids, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Based on the chemical structure of this compound, a flavonoid, the primary factors contributing to its degradation are likely:

  • Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. Compounds from the Erythrina genus are noted for their antioxidant properties, which implies they can be readily oxidized.[1][2]

  • Hydrolysis: Although less common for this specific structure compared to glycosides, ester linkages, if present in related compounds or formulations, could be susceptible to hydrolysis depending on the pH of the storage solution.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in compounds with chromophores like flavonoids.

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.

Q2: I am observing a change in the color of my this compound sample. What could be the cause?

A2: A color change, such as yellowing or browning, in a sample of a phenolic compound like this compound is often an indicator of oxidative degradation. This can result in the formation of quinone-type structures or polymeric degradation products. It is crucial to minimize exposure to oxygen and light.

Q3: My this compound solution appears cloudy after storage. What might be the reason?

A3: Cloudiness or precipitation in a solution of this compound can indicate several issues:

  • Decreased Solubility: The degradation products may be less soluble than the parent compound in the chosen solvent.

  • Aggregation/Polymerization: Degradation can lead to the formation of larger, insoluble molecules.

  • Microbial Contamination: If the solvent and storage conditions are not sterile, microbial growth can cause turbidity.

Q4: What are the recommended general storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. This is particularly important for solutions.

  • Form: Store as a dry powder rather than in solution, as stability is generally much higher in the solid state.

Troubleshooting Guides

Issue: Loss of Potency or Activity in a Biological Assay

Potential Cause Troubleshooting Step Recommended Action
Chemical Degradation Analyze the sample using a stability-indicating method like HPLC-UV to assess purity and identify degradation products.If degradation is confirmed, obtain a fresh sample and implement stricter storage conditions (see FAQs).
Repeated Freeze-Thaw Cycles Aliquot the this compound solution into single-use volumes before freezing.Avoid repeated freezing and thawing of the stock solution.
Inaccurate Initial Concentration Re-verify the concentration of the stock solution. If possible, use a freshly prepared solution from a new weighing of the compound.Ensure accurate weighing and complete dissolution of the compound when preparing solutions.

Issue: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Step Recommended Action
Progressive Degradation of Stock Prepare a fresh stock solution from the solid compound for each set of critical experiments.Compare the results from the new stock solution with previous results to determine if degradation of the old stock was the issue.
Contamination of Stock Solution Visually inspect the solution for signs of precipitation or microbial growth. If suspected, filter the solution through a 0.22 µm filter.Always use sterile solvents and techniques when preparing solutions for biological assays.
Variability in Storage of Aliquots Ensure all aliquots are stored under identical conditions (temperature, light exposure).Standardize the handling and storage procedures for all experimental samples.

Data Presentation

The following tables represent hypothetical stability data for this compound under various conditions to illustrate the expected trends.

Table 1: Effect of Temperature on the Stability of this compound (Solid State) Stored for 6 Months in the Dark

Storage Temperature (°C)Purity (%)Appearance
-8099.5White Powder
-2099.2White Powder
498.1Off-white Powder
25 (Room Temperature)92.5Pale Yellow Powder
4085.3Yellowish Powder

Table 2: Effect of Light and Atmosphere on the Stability of this compound in Ethanol Solution (0.1 mg/mL) at 4°C for 1 Month

ConditionPurity (%)Appearance
Amber Vial, Nitrogen Atmosphere98.9Colorless Solution
Amber Vial, Normal Atmosphere97.2Faintly Yellow Solution
Clear Vial, Normal Atmosphere91.8Yellow Solution

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to quickly assess the stability of this compound under stressed conditions.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into three sets of amber and clear glass vials.

    • For solutions, dissolve this compound in the desired solvent (e.g., ethanol, DMSO) to a final concentration of 1 mg/mL.

    • Purge one set of vials with an inert gas (e.g., argon) before sealing.

  • Storage Conditions:

    • Place the vials in stability chambers at elevated temperatures (e.g., 40°C/75% RH, 60°C).

    • Expose a set of clear vials to a controlled light source that mimics ICH Q1B conditions for photostability testing.

  • Time Points:

    • Pull samples at initial (T=0), 1, 2, and 4 weeks.

  • Analysis:

    • At each time point, visually inspect the samples for changes in color or appearance.

    • Analyze the purity of the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

    • Quantify the remaining this compound and any major degradation products.

Protocol 2: Long-Term Stability Study of this compound

This protocol follows ICH guidelines for determining the shelf-life of a substance.[3]

  • Sample Preparation:

    • Prepare multiple aliquots of this compound (solid and in solution) in the proposed long-term storage container.

    • Ensure containers are properly sealed.

  • Storage Conditions:

    • Store the samples under recommended long-term conditions (e.g., 5°C ± 3°C or -20°C ± 5°C) and intermediate conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Time Points:

    • Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis:

    • At each time point, perform a full analysis including:

      • Visual appearance

      • Purity by a stability-indicating HPLC method

      • Potency (if a biological assay is available)

      • Moisture content (for solid samples)

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points (T=0, 1, 3, 6 months) cluster_results 4. Data Evaluation prep_solid Weigh Solid this compound storage_temp Temperature (-20°C, 4°C, 25°C) prep_solid->storage_temp storage_light Light (Dark vs. Light) prep_solid->storage_light storage_atm Atmosphere (Air vs. Inert Gas) prep_solid->storage_atm prep_solution Prepare Solution prep_solution->storage_temp prep_solution->storage_light prep_solution->storage_atm analysis_visual Visual Inspection storage_temp->analysis_visual storage_light->analysis_visual storage_atm->analysis_visual analysis_hplc HPLC Purity Assay analysis_visual->analysis_hplc analysis_potency Biological Activity analysis_hplc->analysis_potency results_eval Assess Degradation Rate Determine Optimal Conditions analysis_potency->results_eval

Caption: Workflow for a comprehensive stability study of this compound.

degradation_pathway cluster_degradation Degradation Products ErythrininD This compound (Stable) Oxidized Oxidized Products (Quinones) ErythrininD->Oxidized O2, Metal Ions Hydrolyzed Hydrolyzed Products ErythrininD->Hydrolyzed pH, H2O Photo Photodegradation Products ErythrininD->Photo UV/Vis Light troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Inconsistent Experimental Results cause1 Degradation of Stock Solution? start->cause1 cause2 Freeze-Thaw Cycles? start->cause2 cause3 Contamination? start->cause3 action1 Prepare Fresh Stock Use Stability-Indicating Assay cause1->action1 action2 Aliquot into Single-Use Volumes cause2->action2 action3 Use Sterile Technique Filter Solution cause3->action3

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Genistein and Erythrinan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer activities of the well-documented isoflavone, genistein, and a prospective look at related Erythrinan compounds in the absence of specific data for Erythrinin D.

Executive Summary

Genistein, a soy-derived isoflavone, has been extensively studied for its multi-faceted anticancer properties. It has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer models. Its mechanisms of action are well-documented and involve the modulation of several key signaling pathways.

This guide provides a detailed overview of the anticancer activity of genistein, supported by experimental data. To offer a point of reference, a summary of the anticancer properties of related compounds isolated from the Erythrina genus is also included, with the explicit clarification that these findings may not be directly extrapolated to this compound.

Genistein: A Multi-Targeted Anticancer Agent

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soybeans and other legumes.[1] Its anticancer effects are attributed to its ability to inhibit protein tyrosine kinase and topoisomerase II, enzymes crucial for signal transduction and DNA replication, respectively.[1]

Quantitative Analysis of Genistein's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of genistein in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer>50(Zhang et al., 2013)[2]
HCT-116Colon Cancer25-50(Zhang et al., 2013)[2]
SW-480Colon Cancer>50(Zhang et al., 2013)[2]
MCF-7Breast Cancer~20(Guo et al., 2012)
MDA-MB-231Breast Cancer~20(Li et al., 2008)[3]
PC-3Prostate Cancer~25(Davis et al., 1999)
LNCaPProstate Cancer~10(Davis et al., 1999)
Induction of Apoptosis

Genistein has been shown to induce apoptosis in a variety of cancer cells through the modulation of key regulatory proteins.[3] It can trigger the intrinsic apoptotic pathway by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]

Cell Cycle Arrest

Genistein can also halt the progression of the cell cycle, primarily at the G2/M phase.[2][3] This is achieved by modulating the expression and activity of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3][4] For instance, genistein has been observed to downregulate the expression of Cdc2 and Cdc25A, key proteins for G2/M transition.[2]

Signaling Pathways Modulated by Genistein

Genistein exerts its anticancer effects by influencing multiple signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, MAPK, and NF-κB pathways.[3][5][6]

Caption: Signaling pathways modulated by genistein.

Anticancer Potential of Erythrina Alkaloids and Flavonoids: An Indirect Comparator

While specific data for this compound is unavailable, studies on other compounds isolated from the Erythrina genus provide insights into the potential anticancer activities of this class of natural products. It is crucial to reiterate that the following information is for related compounds and should not be directly attributed to this compound.

A systematic review of Erythrina senegalensis identified several compounds with cytotoxic effects, including the isoflavonoids erysenegalensein E and M.[1][7] The mechanisms of action for metabolites from this genus include the induction of apoptosis.[1][7]

Another study on Erythrina velutina investigated the anticancer properties of the alkaloid Erythraline . This compound demonstrated time- and concentration-dependent inhibitory effects on SiHa cervical cancer cells.[5][8] Erythraline was found to induce caspase-independent apoptosis and cause cell cycle arrest at the G2/M phase.[5][8]

The following table summarizes the available cytotoxicity data for some Erythrina compounds.

CompoundPlant SourceCancer Cell LineIC50Reference
ErythralineErythrina velutinaSiHa35.25 µg/mL(Miranda et al., 2025)[8]
6α-hydroxyphaseollidinErythrina sigmoideaCCRF-CEM3.36 µM(Kuete et al., 2015)[9]
Sigmoidin IErythrina sigmoideaCCRF-CEM4.24 µM(Kuete et al., 2015)[9]

These findings suggest that compounds from the Erythrina genus warrant further investigation as potential anticancer agents. However, without specific studies on this compound, its activity remains speculative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Caption: MTT assay experimental workflow.

Protocol:

  • Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

annexin_v_workflow A 1. Treat cells with compound and incubate B 2. Harvest and wash cells with PBS A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F

Caption: Annexin V-FITC assay workflow.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent intercalating agent propidium iodide (PI) to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Conclusion

Genistein is a well-characterized isoflavone with potent anticancer activities, demonstrated through its ability to induce apoptosis and cell cycle arrest via the modulation of multiple signaling pathways. In stark contrast, there is a notable absence of specific scientific data on the anticancer properties of this compound. While related compounds from the Erythrina genus, such as Erythraline, show promise as cytotoxic agents, further research is imperative to isolate and characterize the bioactivity of this compound. Future studies should focus on determining the IC50 values of this compound in various cancer cell lines, elucidating its effects on apoptosis and the cell cycle, and identifying the specific signaling pathways it modulates. Such research will be crucial in determining if this compound holds similar therapeutic potential to well-established natural compounds like genistein.

References

A Comparative Analysis of the Neuroactive Properties of Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the neuroactivity of prominent Erythrina alkaloids. This guide synthesizes experimental data to compare their performance and elucidate their mechanisms of action.

Introduction

Erythrina alkaloids, a diverse group of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus, have garnered significant attention for their pronounced effects on the central nervous system (CNS).[1][2][3][4] These natural products have been traditionally used in folk medicine for their sedative, anxiolytic, and anticonvulsant properties.[2][3] Modern pharmacological research has revealed that many of these effects are mediated through the interaction of Erythrina alkaloids with neuronal nicotinic acetylcholine receptors (nAChRs).[4][5][6]

While the user's query specifically requested a comparison involving Erythrinine D , a thorough search of the available scientific literature did not yield specific neuroactivity data for a compound with this designation. It is possible that "Erythrinine D" is a less common synonym, a novel but yet uncharacterized compound, or a misnomer. Therefore, this guide will provide a comparative analysis of the neuroactive properties of several well-characterized and prominent Erythrina alkaloids, offering a valuable resource for researchers in the field. This comparison will focus on alkaloids for which quantitative experimental data are available, providing a clear overview of their relative potencies and selectivities.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism through which many Erythrina alkaloids exert their neuroactive effects is by acting as competitive antagonists at neuronal nAChRs.[4][5][6] These receptors are ligand-gated ion channels that play crucial roles in various cognitive processes, including learning, memory, and attention, as well as in the pathophysiology of addiction and neurological disorders.

The antagonistic activity of Erythrina alkaloids at nAChRs, particularly the α4β2 subtype, is thought to underlie their observed anxiolytic and CNS-depressant effects.[7][8] By blocking the action of the endogenous neurotransmitter acetylcholine, these alkaloids can modulate neuronal excitability and synaptic transmission.

Below is a simplified signaling pathway illustrating the antagonistic action of Erythrina alkaloids on nAChRs.

G Simplified Signaling Pathway of Erythrina Alkaloids at nAChRs cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to & Activates Erythrina_Alkaloid Erythrina Alkaloid Erythrina_Alkaloid->nAChR Competitively Binds & Blocks Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Conformational Change Ion_Channel_Closed Ion Channel Remains Closed nAChR->Ion_Channel_Closed Binding Site Occupied Neuronal_Excitation Neuronal Excitation Ion_Channel_Open->Neuronal_Excitation Cation Influx (Na+, Ca2+) Reduced_Excitation Reduced Neuronal Excitation (Anxiolytic/Sedative Effects) Ion_Channel_Closed->Reduced_Excitation

Caption: Antagonistic action of Erythrina alkaloids at nAChRs.

Comparative Neuroactivity of Key Erythrina Alkaloids

The following tables summarize the quantitative data on the neuroactivity of several well-studied Erythrina alkaloids, focusing on their binding affinities and inhibitory concentrations at different nAChR subtypes.

Table 1: Binding Affinities (Ki) of Erythrina Alkaloids at α4β2 nAChRs
AlkaloidKi (nM)RadioligandTissue/Cell LineReference
Erysodine50[³H]cytisineSH-EP1-hα4β2 cells[9]
O-AcetylerysodineNot Reported[³H]cytisineSH-EP1-hα4β2 cells[9]
ErysopineNot Reported[³H]cytisineSH-EP1-hα4β2 cells[9]
ErysotrineNot Reported[³H]cytisineSH-EP1-hα4β2 cells[9]
Epierythratidine>10,000[³H]cytisineSH-EP1-hα4β2 cells[9]
Dihydro-β-erythroidine130[³H]cytisineSH-EP1-hα4β2 cells[9]
Table 2: Inhibitory Concentrations (IC50) of Erythrina Alkaloids at Different nAChR Subtypes
Alkaloidα4β2 nAChR IC50α7 nAChR IC50PreparationReference
Erysodine96 nMNot ReportedOocytes expressing hα4β2[9]
O-Acetylerysodine363 nMNot ReportedOocytes expressing hα4β2[9]
Erysopine1198 nMNot ReportedOocytes expressing hα4β2[9]
Erysotrine370 nM17 µMOocytes expressing nAChRs[8]
Epierythratidine4923 nMNot ReportedOocytes expressing hα4β2[9]
Dihydro-β-erythroidine175 nMNot ReportedOocytes expressing hα4β2[9]
(+)-Erythravine13 nM6 µMHippocampal neurons expressing α7* nAChRs[7][8]
(+)-11α-hydroxyerythravine4 nM5 µMHippocampal neurons expressing α7* nAChRs[7][8]

Analysis of Comparative Data:

From the data presented, several key observations can be made:

  • Potency and Selectivity: (+)-11α-hydroxyerythravine and (+)-erythravine exhibit the highest potency for the α4β2 nAChR, with IC50 values in the low nanomolar range.[7][8] Erysodine also demonstrates high potency at this receptor subtype.[9] Notably, there is a significant degree of selectivity for the α4β2 subtype over the α7 subtype for alkaloids where this has been tested.[7][8]

  • Structural Influences: The structural variations among the alkaloids clearly influence their activity. For instance, epierythratidine shows significantly lower affinity and inhibitory potency compared to other tested alkaloids.[9]

  • Erysodine vs. Dihydro-β-erythroidine: Erysodine is a more potent inhibitor of [³H]cytisine binding at neuronal nAChRs than dihydro-β-erythroidine.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for nAChRs

This protocol is a generalized representation based on methodologies described in the literature.

G Workflow for nAChR Radioligand Binding Assay Start Start: Prepare Cell Membranes Expressing nAChRs Incubation Incubate Membranes with Radioligand (e.g., [³H]cytisine) & Test Alkaloid Start->Incubation Separation Separate Bound & Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine Specific Binding - Calculate Ki or IC50 Quantification->Analysis End End Analysis->End

Caption: Generalized workflow for nAChR radioligand binding assays.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of the Erythrina alkaloid being tested.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., nicotine).

    • Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor (alkaloid) concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding).

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This protocol is a generalized representation for assessing the functional effects of Erythrina alkaloids on nAChRs expressed in Xenopus oocytes.

Detailed Steps:

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage clamping and the other for current recording.

    • Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Apply acetylcholine (ACh) or another nAChR agonist to the oocyte to elicit an inward current.

    • To test the inhibitory effect of an Erythrina alkaloid, pre-apply the alkaloid for a set period before co-applying it with the agonist.

    • Record the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the alkaloid.

  • Data Analysis:

    • Express the current amplitude in the presence of the alkaloid as a percentage of the control current amplitude (in the absence of the alkaloid).

    • Plot the percentage of inhibition against the logarithm of the alkaloid concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While specific neuropharmacological data for "Erythrinine D" remains elusive in the current body of scientific literature, a comparative analysis of other prominent Erythrina alkaloids reveals a consistent pattern of potent and often selective antagonism at neuronal nAChRs, particularly the α4β2 subtype. Alkaloids such as (+)-11α-hydroxyerythravine, (+)-erythravine, and erysodine stand out for their high potency. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of this fascinating class of natural products in the context of neurological and psychiatric disorders. Future research should focus on systematically characterizing the neuroactivity of a wider range of Erythrina alkaloids and elucidating the precise structural determinants of their potency and selectivity.

References

Validating the Anti-Cancer Mechanisms of Erythrinina Alkaloids: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the molecular pathways targeted by Erythrinina alkaloids, focusing on Erianin and Erythraline, reveals their potential as potent anti-cancer agents. This guide synthesizes experimental findings to compare their efficacy and mechanisms of action across various cancer cell lines.

While the specific compound "Erythrinin D" lacks substantial documentation in peer-reviewed literature, a significant body of research exists for structurally similar and related alkaloids, particularly Erianin and Erythraline. These compounds, derived from the Erythrina genus, have demonstrated notable anti-cancer properties through the modulation of key cellular signaling pathways. This guide will objectively compare the validated mechanisms of action of Erianin and Erythraline, providing supporting experimental data and detailed protocols for key assays.

Comparative Efficacy and Cellular Effects

Erianin and Erythraline exhibit distinct yet overlapping mechanisms to inhibit cancer cell proliferation and induce cell death. The following table summarizes their effects on cell viability, apoptosis, and cell cycle progression in different cancer cell lines.

CompoundCell Line(s)IC50 ValueKey Outcomes
Erianin Breast cancer (T47D), Hepatocarcinoma (Bel7402), Melanoma (A375), Promyelocytic leukemia (HL-60), OsteosarcomaVaries by cell lineInduces apoptosis, causes G2/M cell cycle arrest, inhibits cell migration and angiogenesis.[1]
Erythraline Cervical cancer (SiHa)35.25 µg/mL (12 µM)[2]Induces caspase-independent apoptosis and G2/M cell cycle arrest.[2]
Mechanism of Action: A Tale of Two Pathways

The anti-cancer activities of Erianin and Erythraline are primarily attributed to their interference with critical signaling cascades that regulate cell survival, proliferation, and death.

Erianin: A Dual Inhibitor of the MAPK Signaling Pathway

Erianin has been identified as a novel inhibitor of both CRAF and MEK1/2 kinases within the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[3] This pathway is frequently overactivated in many cancers due to mutations in RAS or RAF genes.[3] By targeting both CRAF and MEK1/2, Erianin effectively suppresses the constitutive activation of the MAPK pathway, a strategy considered promising to overcome the paradoxical activation sometimes induced by single-target inhibitors.[3]

Below is a diagram illustrating the inhibitory action of Erianin on the MAPK pathway.

Erianin_MAPK_Pathway RAS RAS BRAF BRAF RAS->BRAF Activates CRAF CRAF RAS->CRAF Activates MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Erianin Erianin Erianin->CRAF Inhibits Erianin->MEK Inhibits

Caption: Erianin's inhibition of the MAPK signaling pathway.

Erythraline: Induction of Apoptosis and Cell Cycle Arrest

Erythraline exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase in cervical cancer cells.[2] Studies on SiHa cells have shown that treatment with erythraline leads to a significant increase in the proportion of cells in the G2/M phase (22% compared to 7.25% in untreated controls).[2] This is accompanied by morphological changes characteristic of apoptosis, such as chromatin condensation.[2] Interestingly, the induced apoptosis appears to be caspase-independent, suggesting an alternative cell death pathway.[2]

The following diagram depicts the experimental workflow for assessing Erythraline-induced cell cycle arrest.

Erythraline_CellCycle_Workflow start SiHa cells seeded treatment Treat with Erythraline (50 µg/mL) for 24 hours start->treatment control Untreated Control start->control harvest Harvest and fix cells treatment->harvest control->harvest stain Stain with Propidium Iodide harvest->stain analysis Analyze by Flow Cytometry stain->analysis result Quantify cell cycle phases (G1, S, G2/M) analysis->result

Caption: Workflow for cell cycle analysis post-Erythraline treatment.

The PI3K/Akt Pathway: A Common Target

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer.[4][5] While the direct effects of this compound on this pathway are unknown, many natural compounds with anti-cancer properties, including some from the Erythrina genus, are known to modulate PI3K/Akt signaling.[6] For instance, some studies suggest that certain compounds can inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]

A generalized diagram of the PI3K/Akt signaling pathway is provided below.

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Caption: Overview of the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Erianin or Erythraline) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Cross-validation of Erythrinin D's efficacy in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Among the myriad of natural compounds being investigated, Erythrinins and their analogs have emerged as promising candidates. This guide provides a cross-validation of the efficacy of Erythrinin D analogs, primarily focusing on the well-studied compound Erianin, against various cancer types. Due to the limited research on this compound, this report uses Erianin and, to a lesser extent, Erythrininin C as representative compounds of this class. The guide compares their performance with standard-of-care chemotherapeutic agents, supported by available experimental data.

Comparative Efficacy of Erianin and Standard-of-Care Drugs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of Erianin and conventional chemotherapeutic agents across several cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.

Table 1: Lung Cancer

Cell LineCompoundIC50
H460Erianin61.33 nM
H460Cisplatin0.33 µM - 8.6 µM[1][2][3][4][5]
H1299Erianin21.89 nM
H1299EtoposideData not available

Table 2: Bladder Cancer

Cell LineCompoundIC50
KU-19-19ErianinData not available
KU-19-19GemcitabineData not available
RT4ErianinData not available
RT4Cisplatin~7.5 µM[6][7][8][9][10]

Table 3: Breast Cancer (Triple-Negative)

Cell LineCompoundIC50
MDA-MB-231Erianin70.96 nM
MDA-MB-231Doxorubicin1 µM - 1.65 µg/mL[11][12][13][14][15]
EFM-192AErianin78.58 nM
EFM-192APaclitaxelData not available

Table 4: Cervical Cancer

Cell LineCompoundIC50
HeLaErianin8.3 µM[16]
HeLaPaclitaxelData not available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways affected by Erianin and a general workflow for assessing anticancer efficacy.

Erianin_Signaling_Pathway Erianin Erianin PI3K PI3K Erianin->PI3K Inactivates Apoptosis Apoptosis Erianin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) Erianin->CellCycleArrest Induces Glycolysis Aerobic Glycolysis Erianin->Glycolysis Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inactivates Akt->Glycolysis Promotes mTOR->CellCycleArrest Promotes GSK3b->Apoptosis Promotes

Caption: Erianin's Proposed Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cancer Cell Culture DrugTreatment 2. Treatment with Erianin / Standard Drug CellCulture->DrugTreatment Viability 3. Cell Viability Assay (CCK-8) DrugTreatment->Viability Apoptosis 4. Apoptosis Assay (Annexin V/PI) DrugTreatment->Apoptosis CellCycle 5. Cell Cycle Analysis (PI Staining) DrugTreatment->CellCycle Xenograft 1. Tumor Xenograft Model InVivoTreatment 2. Systemic Drug Administration Xenograft->InVivoTreatment TumorMeasurement 3. Tumor Growth Monitoring InVivoTreatment->TumorMeasurement Endpoint 4. Endpoint Analysis (Tumor Weight, IHC) TumorMeasurement->Endpoint

Caption: General Experimental Workflow for Efficacy Assessment.

Comparative_Analysis_Logic Topic Cross-validation of This compound Analog's Efficacy CancerTypes Target Cancer Types (Lung, Bladder, Breast, Cervical) Topic->CancerTypes Erianin Erianin Efficacy Data (IC50, In Vivo) Comparison Direct Comparison (Potency, Selectivity) Erianin->Comparison SoC Standard-of-Care Efficacy Data (IC50) SoC->Comparison CancerTypes->Erianin CancerTypes->SoC Conclusion Conclusion on Therapeutic Potential Comparison->Conclusion

Caption: Logical Flow of the Comparative Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key in vitro assays mentioned in this guide.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17][18][19][20][21]

  • Drug Treatment: Prepare serial dilutions of Erianin or the standard-of-care drug in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17][18][19][20][21]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[22][23][24][25][26]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[27][28][29][30]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[27][28]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[27][28][29][30]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Concluding Remarks

The available data suggests that Erianin exhibits potent cytotoxic effects against a range of cancer cell lines, in some cases at nanomolar concentrations, which is comparable to or lower than some standard chemotherapeutic agents. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR.[31][32][33][34]

However, this comparative guide highlights significant gaps in the current research landscape. There is a pressing need for more comprehensive studies on this compound and its analogs, including Erythrinin C, to establish their efficacy profiles across a broader spectrum of cancers. Furthermore, head-to-head comparative studies of these natural compounds with standard-of-care drugs within the same experimental settings are essential for a more definitive assessment of their therapeutic potential. Future in vivo studies are also crucial to validate the promising in vitro findings and to evaluate the safety and pharmacokinetic profiles of these compounds.

This guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and underscoring the areas where further investigation is warranted to fully elucidate the potential of this compound and its analogs as next-generation anticancer agents.

References

Validating the Binding Affinity of Erythrinan Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, natural products remain a vital source of inspiration. Erythrinan alkaloids, a class of compounds isolated from Erythrina species, have garnered significant interest for their diverse biological activities. Computational studies have recently highlighted their potential as inhibitors of key molecular targets implicated in neurological disorders and viral infections. This guide provides a comparative analysis of the predicted binding affinity of Erythrinan alkaloids against their putative targets and contrasts this with experimentally validated data for known inhibitors, underscoring the critical need for experimental validation.

Unveiling the Potential: Computationally Predicted Binding Affinities

Computational docking and virtual screening studies have identified potential molecular targets for Erythrinan alkaloids, primarily focusing on acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases, and Angiotensin-Converting Enzyme 2 (ACE2), the receptor for SARS-CoV-2.

One study computationally screened 143 Erythrina alkaloids against AChE, identifying several candidates with strong predicted binding affinities.[1] Another in silico investigation focused on flavonoids from Erythrina, suggesting that compounds like erybraedin D and gangetinin could act as ACE2 inhibitors, though the authors stress the necessity of in vitro confirmation.[2] While these computational predictions are promising, they represent the initial step in the drug discovery pipeline. Experimental validation is imperative to confirm these findings and accurately quantify the binding affinity.

The Gold Standard: Experimental Validation of Binding Affinity

To contextualize the computational predictions for Erythrinan alkaloids, it is essential to compare them with the experimentally determined binding affinities of known inhibitors for the same targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) provide robust, quantitative data on molecular interactions.

Comparative Analysis of Binding Affinities

The following table summarizes the computationally predicted binding energy for a representative Erythrinan alkaloid against AChE and a flavonoid from Erythrina against ACE2, alongside the experimentally determined dissociation constants (Kd) or inhibition constants (Ki/IC50) for established inhibitors of these targets.

TargetCompoundTypeBinding Affinity (Unit)Reference
Acetylcholinesterase (AChE) 8-oxoerymelanthine (Erythrina Alkaloid)Computational-10.2 kcal/mol (Binding Energy)[1]
TolserineExperimental4.69 nM (Ki)[3]
DonepezilExperimentalIC50 values in nM range[4]
RivastigmineExperimentalIC50 values in µM range[4]
Angiotensin-Converting Enzyme 2 (ACE2) Erybraedin D (Erythrina Flavonoid)Computational-16.6551 kcal/mol (Binding Energy)
SARS-CoV-2 RBD (PT)Experimental24.4 nM (Kd)[5]
SARS-CoV-2 Omicron BA.1.1 RBDExperimental5.9 nM (Kd)[5]
DX600 (peptide inhibitor)ExperimentalPotent inhibitor[6]

Note: Binding energy from computational studies is not directly comparable to experimentally determined Kd, Ki, or IC50 values but provides a qualitative prediction of binding strength. Lower values in all metrics generally indicate higher affinity.

Experimental Protocols for Binding Affinity Validation

To facilitate the experimental validation of computationally identified hits like Erythrinin D, detailed protocols for three widely used biophysical techniques are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[7][8][9][10][11]

Experimental Protocol:

  • Immobilization of the Target Protein:

    • The target protein (e.g., AChE or ACE2) is covalently immobilized on a sensor chip surface, typically a carboxymethylated dextran matrix.

    • The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the small molecule (e.g., this compound) are prepared in a running buffer (e.g., PBS with 0.05% Tween 20).

    • Each concentration is injected over the immobilized protein surface, and the association is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]

Experimental Protocol:

  • Sample Preparation:

    • The target protein and the small molecule ligand are dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of both protein and ligand are accurately determined. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • Titration:

    • The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the protein solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding constant (Ka = 1/Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding, to quantify molecular interactions.[17][18][19][20][21]

Experimental Protocol:

  • Labeling of the Target Protein:

    • The target protein is fluorescently labeled, either through a covalent linkage to a fluorophore or by using a fusion protein (e.g., GFP-tagged).

  • Sample Preparation:

    • A constant concentration of the labeled target protein is mixed with a serial dilution of the unlabeled small molecule ligand in a suitable buffer.

  • Measurement:

    • The samples are loaded into glass capillaries.

    • An infrared laser is used to create a precise temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this gradient is monitored. The change in fluorescence is recorded as a function of ligand concentration.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the ligand concentration.

    • The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (Kd).

Visualizing the Path Forward

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway, a typical experimental workflow for binding affinity validation, and the logical framework for this comparative analysis.

signaling_pathway cluster_ACE2 ACE2 Signaling SARS_CoV_2 SARS_CoV_2 ACE2 ACE2 SARS_CoV_2->ACE2 Binds Angiotensin_II Angiotensin_II Angiotensin_II->ACE2 Cleaved by AT1R AT1R Angiotensin_II->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction

Caption: Simplified ACE2 signaling pathway.

experimental_workflow Computational_Hit Computational Hit (e.g., this compound) Protein_Expression Target Protein Expression & Purification Computational_Hit->Protein_Expression SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC MST Microscale Thermophoresis (MST) Protein_Expression->MST Binding_Affinity Quantitative Binding Affinity (Kd, Ki) SPR->Binding_Affinity ITC->Binding_Affinity MST->Binding_Affinity

Caption: Workflow for experimental binding affinity validation.

logical_comparison cluster_erythrinan Erythrinan Alkaloids cluster_known Known Inhibitors Erythrinin_D_Predicted This compound (Predicted Affinity) Comparison Comparison Erythrinin_D_Predicted->Comparison Known_Inhibitor_Experimental Known Inhibitors (Experimental Affinity) Known_Inhibitor_Experimental->Comparison Validation_Need Need for Experimental Validation Comparison->Validation_Need

Caption: Logical framework for comparative analysis.

Conclusion

While computational studies provide a valuable starting point for identifying potential drug candidates like Erythrinan alkaloids, they are not a substitute for rigorous experimental validation. The comparison with experimentally determined binding affinities of known inhibitors for AChE and ACE2 highlights the potency that must be demonstrated for a new compound to be considered a viable therapeutic lead. The experimental protocols outlined in this guide offer a clear path forward for researchers to quantitatively assess the binding affinity of this compound and other promising natural products, thereby bridging the gap between computational prediction and clinical potential.

References

Independent Verification of Erythrinin D Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research findings related to Erythrinin D and similar compounds derived from the Erythrina genus. Due to a notable absence of direct independent verification studies for this compound in the scientific literature, this document serves to contextualize its potential biological activities by comparing data from related compounds with established alternatives. The information is presented to facilitate objective assessment and to highlight the need for further validation studies.

Data Presentation: Comparative Analysis of Bioactivities

The following tables summarize the available quantitative data for compounds from the Erythrina genus and compare them with established therapeutic agents. It is critical to note the absence of published experimental IC50 or MIC values for this compound itself. The data presented for Erythrina compounds, therefore, pertains to closely related molecules.

Table 1: Anticancer Activity of Erythrina Flavonoids and Standard Chemotherapeutics
CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
AlpinumisoflavoneHL-60~20DoxorubicinCCRF-CEM0.20
4'-Methoxy licoflavanoneHL-60~20[1]DoxorubicinCEM/ADR5000195.12[2]
6α-hydroxyphaseollidinCCRF-CEM3.36 - 6.44[2]
Sigmoidin ICCRF-CEM4.24[2]
Abyssinone IVMDA-MB-23114.43[2]
Table 2: Anti-inflammatory Activity of Erythrina Compounds and Alternatives
Compound/ExtractAssay TargetCell LineIC50 (µg/mL)Reference CompoundAssay TargetCell LineIC50 (µg/mL)
Erythrina variegata bark ethanolic extractNitric Oxide ProductionRAW 264.747.1 ± 0.21IndomethacinNitric Oxide ProductionRAW 264.7~12.5

Note: Data for Erythraline, an alkaloid from Erythrina crista-galli, indicates suppression of nitric oxide production, but specific IC50 values were not provided in the reviewed literature.

Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition

This table presents a hypothetical comparison based on an in silico study of Erythrinin C, a related compound to this compound, with experimentally determined values for known DHODH inhibitors.

CompoundTargetMethodValue (Binding Energy kcal/mol or IC50 nM)
Erythrinin CDHODHIn Silico Docking-11.395[3]
BAY 2402234DHODHEnzymatic Assay1.2[4][5][6][7][8]
BrequinarDHODHEnzymatic Assay5.2 - ~20[9][10][11][12][13]

Experimental Protocols

To facilitate reproducibility and independent verification, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Cytotoxicity Assay (MTT/Resazurin)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., Erythrinan alkaloid) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Resazurin Assay: Resazurin solution is added to each well and incubated for 2-4 hours.

  • Data Analysis: The absorbance (for MTT) or fluorescence (for Resazurin) is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Nitric Oxide Assay in RAW 264.7 Macrophages

Objective: To measure the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[14]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.[15]

  • Incubation: The plate is incubated for an additional 18-24 hours.[14]

  • Nitrite Measurement (Griess Assay):

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[15]

    • The plate is incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance at 540 nm is measured. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.[15]

In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the DHODH enzyme.

Methodology:

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (or a soluble analog), and a final electron acceptor like 2,6-dichloroindophenol (DCIP) are required.[16]

  • Assay Preparation: The assay is performed in a 96-well plate in a buffer solution (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100).[16]

  • Enzyme and Inhibitor Pre-incubation: Recombinant DHODH is pre-incubated with various concentrations of the test compound (e.g., Erythrinin C analog) for approximately 30 minutes at 25°C.[16]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, dihydroorotate.

  • Kinetic Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.

  • Data Analysis: The initial velocity (Vmax) of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

DHODH_Inhibition_Pathway Erythrinin_C Erythrinin C (Hypothesized) Erythrinin_C->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Leukemic Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibition->DHODH

Caption: Hypothesized DHODH inhibition by Erythrinin C.

TLR_Signaling_Pathway Erythraline Erythraline Erythraline->Inhibition LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκB IκB IKK->IκB degrades NF_κB NF-κB IκB->NF_κB releases Nucleus Nucleus NF_κB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes Transcription Inhibition->IKK Inhibition->MAPKs

Caption: TLR signaling pathway and inhibition by Erythraline.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Material (Erythrina sp.) Extraction Extraction & Fractionation Isolation Isolation of this compound Extraction->Isolation Screening Primary Bioactivity Screening (e.g., Anticancer, Anti-inflammatory) Isolation->Screening Anticancer Anticancer Assays Screening->Anticancer Active Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Anticancer->Mechanism Anti_inflammatory->Mechanism Verification Independent Verification by another lab Mechanism->Verification End Verified Findings Verification->End

References

Erythrinin D: A Comparative Analysis of its Effects on Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential effects of Erythrinin D on normal versus cancer cells. While direct comprehensive studies on this compound are limited, this document synthesizes available data on related compounds from the Erythrina genus to infer its likely mechanisms of action and differential cytotoxicity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is a pterocarpan isoflavonoid isolated from plants of the Erythrina genus. Compounds from this genus, including alkaloids and flavonoids, have demonstrated a range of biological activities, with a growing body of research focusing on their potential as anticancer agents.[1] Studies on related Erythrina compounds suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis and cell cycle arrest.[2][3] A critical aspect of evaluating any potential anticancer compound is its therapeutic index, which compares its cytotoxicity in cancer cells to that in normal, non-cancerous cells.[4][5]

Comparative Cytotoxicity

For instance, the isoflavonoid phaseollidin, isolated from Erythrina vespertilio, exhibited cytotoxic activity against both the metastatic prostate cancer cell line (PC3) and normal neonatal foreskin fibroblasts (NFF). However, the IC50 value was significantly lower for the normal cell line, indicating a potential for toxicity to healthy cells.[6] In contrast, a study on the triterpene oleanolic acid from Erythrina senegalensis showed that it could induce apoptosis in liver cancer cells while sparing normal liver cells, suggesting a degree of cancer cell specificity.[1]

Another study on the alkaloid erythraline from Erythrina velutina demonstrated potent cytotoxic effects against SiHa cervical cancer cells, while also being evaluated against normal peripheral blood mononuclear cells (PBMCs), providing a basis for comparison.[2][3][7]

Table 1: Comparative Cytotoxicity of Selected Erythrina Compounds

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) = IC50 Normal / IC50 CancerReference
PhaseollidinPC3 (Prostate Cancer)8.83 ± 1.87NFF (Neonatal Foreskin Fibroblasts)0.64 ± 0.370.07[6]
ErythralineSiHa (Cervical Cancer)~50 µg/mLPBMC (Peripheral Blood Mononuclear Cells)Not explicitly stated as IC50Not Calculated[2][3][7]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36---[8]
α-ErythroidineMCF-7 (Breast Cancer)11.60 µg/mL---[9][10]

Note: Concentrations for Erythraline and α-Erythroidine were reported in µg/mL. These have not been converted to µM as the molecular weights were not provided in the source. A direct comparison of potency should be made with caution.

Mechanisms of Action: Effects on Cancer Cells

The anticancer effects of Erythrina compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Induction of Apoptosis

Several studies have shown that isoflavonoids and alkaloids from Erythrina species can trigger apoptosis in cancer cells. This is often characterized by:

  • Morphological Changes: Cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[2]

  • Activation of Caspases: These are a family of protease enzymes that are central to the apoptotic process. Compounds from Erythrina sigmoidea were found to activate caspases 3/7, 8, and 9.[8]

  • Disruption of Mitochondrial Membrane Potential (MMP): Loss of MMP is a key event in the intrinsic apoptotic pathway.[8]

  • Increase in Reactive Oxygen Species (ROS): Elevated ROS levels can induce oxidative stress and trigger apoptosis.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, Erythrina alkaloids have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For example, erythraline was shown to induce G2/M phase cell cycle arrest in SiHa cervical cancer cells.[2][3][7] This suggests that these compounds may interfere with the cellular machinery that governs cell division.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the comparative effects of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA content of cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Signaling Pathways and Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Effects Erythrinin_D This compound ROS ↑ Reactive Oxygen Species (ROS) Erythrinin_D->ROS MMP ↓ Mitochondrial Membrane Potential Erythrinin_D->MMP CellCycle Cell Cycle Arrest (G2/M Phase) Erythrinin_D->CellCycle ROS->MMP Caspases Caspase Activation (Caspase-9, Caspase-3) MMP->Caspases Intrinsic Pathway Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation contributes to CellCycle->Proliferation

Caption: Inferred signaling pathway of this compound in cancer cells.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies start Seed Normal and Cancer Cells treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration

Caption: Experimental workflow for comparative analysis.

Conclusion

The available evidence from related Erythrina compounds suggests that this compound holds promise as a potential anticancer agent. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest in cancer cells. However, the crucial aspect of its selectivity towards cancer cells over normal cells requires direct investigation. The data on phaseollidin, which showed higher toxicity in normal cells, underscores the importance of comprehensive toxicity profiling against a panel of normal cell lines. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct comparative studies as outlined in the experimental protocols. Such studies are essential to determine its therapeutic potential and safety profile for further development as a cancer therapeutic.

References

Safety Operating Guide

Proper Disposal of Erythrinin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Erythrinin D, an alkaloid natural compound, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound, minimizing environmental impact and maintaining laboratory safety.

Hazard Profile of this compound

Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.[1]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1]

Due to its environmental toxicity, this compound must not be disposed of down the drain or in regular trash.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol for this compound

The standard precautionary statement for the disposal of substances like this compound is P501: Dispose of contents/container to an approved waste disposal plant .[1] This necessitates treating this compound as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal:

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not pour this compound solutions down the drain.

3. Waste Container Labeling:

  • Label the hazardous waste container clearly with:

    • "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The specific hazards: "Toxic," "Aquatic Hazard"

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area has secondary containment to prevent spills from spreading.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is based on generally available safety data. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Logistics for Handling Erythrinin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Erythrinin D, a bioactive isoflavone. By adhering to these guidelines, laboratories can minimize exposure risks and maintain a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care to avoid potential health hazards.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Equipment Specifications and Use Cases
Hand Protection Double-gloving with chemotherapy-rated glovesInner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Eye Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of aerosol generation.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsGown should close in the back to provide a solid front. It should be changed every 2-3 hours or immediately after a spill or splash. Do not wear outside of the designated handling area.
Respiratory Protection NIOSH-certified N95 or higher respiratorRecommended when there is a risk of generating airborne powder or aerosols, such as when weighing the compound or during sonication. A full respiratory protection program, including fit-testing, should be implemented.
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure the integrity of the experiment. The following workflow outlines the key steps for safe handling from receipt to disposal.

This compound Handling Workflow This compound Handling Workflow cluster_pre Preparation cluster_exp Experimentation cluster_post Post-Experiment Receipt Receiving and Unpacking Storage Secure Storage Receipt->Storage Inspect container PPE Donning Appropriate PPE Storage->PPE Prepare for handling Weighing Weighing in a Ventilated Enclosure PPE->Weighing Enter designated area Solubilization Solubilization Weighing->Solubilization Experiment Performing Experiment Solubilization->Experiment Decontamination Decontamination of Surfaces and Equipment Experiment->Decontamination Complete experiment Doffing Doffing PPE Decontamination->Doffing Disposal Waste Disposal Doffing->Disposal

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: General Solubilization Procedure

Given that specific experimental protocols for this compound are highly dependent on the research application, a general procedure for solubilization is provided below. This should be adapted based on the specific requirements of your experiment.

  • Preparation : Before handling the compound, ensure you are in a designated area with a certified chemical fume hood or other appropriate ventilated enclosure. Don all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder in a tared, sealed container within the ventilated enclosure to minimize the risk of inhalation.

  • Solvent Addition : Add the appropriate solvent (e.g., DMSO, ethanol) to the this compound powder. The choice of solvent will depend on the experimental design.

  • Dissolution : Gently agitate the solution to ensure complete dissolution. Sonication may be used if necessary, but this should be performed within the fume hood to contain any potential aerosols.

  • Dilution : Once fully dissolved, the stock solution can be further diluted to the desired working concentration for your experiment.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Solid Waste : Contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and any other disposable materials.

  • Liquid Waste : Unused this compound solutions and any solvent used for rinsing contaminated glassware.

  • Sharps : Contaminated needles and syringes.

These waste streams should be collected in separate, clearly labeled, and leak-proof containers.

This compound Disposal Pathway This compound Disposal Pathway Solid_Waste Contaminated Solid Waste (Gloves, Gowns, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Waste_Contractor Licensed Hazardous Waste Contractor Solid_Container->Waste_Contractor Liquid_Container->Waste_Contractor Sharps_Container->Waste_Contractor

A logical pathway for the segregation and disposal of this compound waste.

Disposal Procedure

Dispose of all this compound waste in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life.[1]

By implementing these safety and logistical procedures, your laboratory can build a strong foundation of safety and trust, ensuring that the valuable research conducted with this compound is not compromised by avoidable risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.